molecular formula C24H15N3O9 B3088972 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine CAS No. 118803-83-1

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

Cat. No.: B3088972
CAS No.: 118803-83-1
M. Wt: 489.4 g/mol
InChI Key: PVNSFMMAPGZJAU-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H15N3O9 and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[4,6-bis(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSFMMAPGZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172779
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
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Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118803-83-1
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118803-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Electronic Properties & Synthetic Utility of Triazine Ether-Linked Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and structural characteristics of 1,3,5-triazine (s-triazine) ligands incorporating ether linkages. These ligands represent a critical intersection between coordination chemistry and medicinal pharmacophore design . The electron-deficient triazine core (


), combined with the hard-donor nature of ether oxygens, creates a unique "push-pull" electronic system. This architecture allows for tunable HOMO-LUMO gaps (typically 4.0–4.8 eV), high stability in oxidative environments, and specific binding affinities for f-block elements and biological receptors (e.g., 5-HT6, ROCK1).

Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic System

The 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of the three nitrogen atoms, which pull electron density away from the ring carbons. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

When ether linkages (-O-R) are introduced, two competing electronic effects define the ligand's character:

  • Inductive Withdrawal (-I): The oxygen atom is more electronegative than carbon, pulling sigma-bond density away from the ring.

  • Mesomeric Donation (+M): The lone pairs on the ether oxygen donate into the

    
    -system of the triazine ring via resonance.
    

Key Insight: In triazine ethers, the electron-withdrawing nature of the ring is so strong that it effectively "locks" the oxygen lone pairs, reducing their basicity compared to aliphatic ethers. This makes these ligands excellent for stabilizing high-oxidation-state metals (e.g., Lanthanides/Actinides) without becoming susceptible to oxidative degradation.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311G level) reveal that the substitution pattern dictates the HOMO-LUMO gap.

  • LUMO: Concentrated on the triazine nitrogen atoms (electron accepting).

  • HOMO: Delocalized over the ether oxygen and pendant aryl/alkyl groups.

  • Band Gap: Typically ranges from 4.1 to 4.8 eV . Tris-substitution with aromatic ethers (e.g., phenoxy groups) narrows the gap compared to aliphatic ethers due to extended conjugation.

Visualization of Electronic Flow

The following diagram illustrates the electronic interaction between the core and the ether arms.

ElectronicEffects Triazine 1,3,5-Triazine Core (Electron Deficient / n-type) EtherO Ether Oxygen (-O-) (Lone Pair Donor) Triazine->EtherO Inductive Pull (-I) Reduces O-Basicity Properties Resulting Properties: 1. High Oxidative Stability 2. Tunable HOMO-LUMO (~4.5 eV) 3. Hard Donor Character Triazine->Properties EtherO->Triazine Resonance (+M) Stabilizes Cation EtherO->Properties Substituent Pendant Group (R) (Steric/Solubility Control) Substituent->EtherO Sigma Bond

Figure 1: Electronic push-pull mechanism in triazine ether ligands. The ring deactivates the oxygen basicity while the oxygen modulates the ring's electron affinity.

Synthesis & Structural Validation

The synthesis of triazine ether ligands relies almost exclusively on Nucleophilic Aromatic Substitution (


)  using cyanuric chloride (TCT) as the starting material.
The Temperature-Control Rule

The reactivity of the chlorine atoms on TCT decreases stepwise as they are replaced by electron-donating ether groups. This allows for precise control over the degree of substitution (DS) simply by modulating temperature.

Target SubstitutionTemperatureBase CatalystReaction Time
Mono- (DS=1)

to

DIPEA /

2–4 hours
Di- (DS=2)Room Temp (

)
DIPEA /

6–12 hours
Tri- (DS=3)Reflux (

)

/

12–24 hours
Protocol: Synthesis of a Tripodal Tris(ether) Ligand

Objective: Synthesis of 2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine.

Reagents:

  • Cyanuric Chloride (TCT) [1.0 eq]

  • 4-Methoxyphenol [3.1 eq]

  • Potassium Carbonate (

    
    ) [3.5 eq]
    
  • Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

  • Preparation: Dissolve TCT in dry acetone at

    
     in a round-bottom flask.
    
  • First Addition: Add 1.0 eq of phenol and base dropwise. Stir at

    
     for 3 hours. Checkpoint: TLC should show disappearance of TCT.
    
  • Second Addition: Allow mixture to warm to RT. Add 1.0 eq of phenol. Stir for 6 hours.

  • Final Substitution: Add remaining phenol (1.1 eq) and base. Equip a reflux condenser and heat to

    
     overnight.
    
  • Quench & Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid due to the hydrophobic nature of the tri-substituted core.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF to remove mono/di-substituted byproducts.

Synthetic Workflow Diagram

SynthesisWorkflow Start Cyanuric Chloride (TCT) + Solvent (Acetone) Step1 Step 1: 0°C Add 1 eq Nucleophile (Mono-substitution) Start->Step1 Nucleophilic Attack Step2 Step 2: Room Temp Add 1 eq Nucleophile (Di-substitution) Step1->Step2 Cl reactivity decreases Step3 Step 3: Reflux (>60°C) Add Excess Nucleophile (Tri-substitution) Step2->Step3 Requires thermal energy Workup Precipitation in Ice Water & Filtration Step3->Workup Complete conversion Final Pure Tris-Ether Ligand Workup->Final Recrystallization

Figure 2: Stepwise temperature-controlled synthesis of substituted triazines.

Applications in Research & Development

Coordination Chemistry: The "Hard" Tripod

Tripodal triazine ether ligands are particularly effective for binding "hard" metal ions, such as Lanthanides (


)  and Actinides (

)
.
  • Mechanism: The three ether oxygens provide a pre-organized cavity. The triazine nitrogen atoms are generally too electron-deficient to bind strongly unless the metal is very soft, leaving the ether oxygens as the primary donors.

  • Data Point: In solvent extraction studies, tripodal ligands often show high selectivity for

    
     over 
    
    
    
    when combined with N-donor synergists, utilizing the "cavity size" effect.
Pharmaceutical Pharmacophores

In drug discovery, the triazine ether scaffold acts as a bioisostere for phenyl rings, improving water solubility and metabolic stability.

  • 5-HT6 Receptor Ligands: Triazine ethers have shown high affinity (

    
     nM) for serotonin receptors. The ether linkage provides hydrogen bond acceptance points that purely aromatic rings lack.
    
  • ROCK1 Inhibitors: The planar triazine core fits into the ATP-binding pocket of kinases, while the ether-linked arms extend into the solvent-exposed regions, allowing for solubility tuning without disrupting binding.

Comparative Electronic Data
Ligand TypeSubstituentElectronic EffectHOMO (eV)LUMO (eV)Gap (eV)Application
Tris(alkyl-ether)


(weak),

-7.1-2.44.7MOF Linkers
Tris(aryl-ether)


(strong),

-6.8-2.64.2OLED Hosts
Tris(amino)


(very strong)
-5.9-1.94.0H-Bonding Drugs

Note: Values are approximate based on B3LYP/6-311G DFT calculations. Ether ligands generally have wider gaps than amino-triazines, making them more electronically stable.

References

  • BenchChem. "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." BenchChem Technical Guides. Link

  • Czarnota-Łydka, K., et al. (2023).[1] "Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands." European Journal of Medicinal Chemistry. Link

  • Simserides, C. "Electronic structure of 1,3,5-triazine using all valence orbitals."[2] Kallipos Repository. Link

  • Tsai, Z.H., & Wong, K.T. (2009). "1,3,5-Triazine derivatives as new electron transport–type host materials." Journal of Materials Chemistry. Link

  • Gomez, V., et al. "Tripodal Ligands in Coordination Chemistry." MDPI Molecules. Link

Sources

An In-depth Technical Guide on Rigid vs. Flexible Triazine Tricarboxylate Linkers in Porous Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design and synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are critically dependent on the selection of organic linkers.[1][2] Triazine tricarboxylate linkers, with their inherent C3 symmetry and robust chemical nature, are a pivotal class of building blocks in the construction of these materials.[3] This technical guide provides a comprehensive analysis of the fundamental differences between rigid and flexible triazine tricarboxylate linkers and their profound impact on the resulting framework's structure, properties, and performance in various applications. We will delve into the synthetic strategies, comparative performance metrics, and detailed experimental protocols, offering researchers and drug development professionals a thorough understanding of how to strategically employ these linkers for targeted applications.

Introduction: The Central Role of Linker Design

The modular nature of MOFs and COFs, constructed from metal nodes or organic clusters connected by organic linkers, allows for a high degree of tunability in their structural and chemical properties.[2][4] The organic linker, in particular, dictates the topology, porosity, and functionality of the final framework.[1] Triazine-based linkers are of significant interest due to the nitrogen-rich triazine core, which can enhance thermal and chemical stability and provide specific interaction sites for guest molecules.[3][5] The geometry of these linkers, specifically their rigidity or flexibility, is a critical design parameter that influences the framework's dynamic behavior and, consequently, its functional properties.[6][7]

Rigid linkers are typically composed of aromatic backbones that restrict conformational freedom, leading to well-defined, permanent porous structures.[1] In contrast, flexible linkers possess rotatable bonds or aliphatic chains that can induce dynamic structural changes in response to external stimuli such as guest adsorption, temperature, or pressure.[1][7][8] This guide will explore the nuances of employing both rigid and flexible triazine tricarboxylate linkers in the synthesis of advanced porous materials.

Rigid Triazine Tricarboxylate Linkers: Engineering Permanent Porosity

Rigid triazine tricarboxylate linkers are characterized by their planar and sterically constrained structures. A prototypical example is 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB). The inherent rigidity of these linkers is crucial for the formation of robust frameworks with permanent porosity, a desirable trait for applications in gas storage and separation.

Synthesis of Rigid Linkers

The synthesis of rigid triazine tricarboxylate linkers often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect the triazine core with carboxylate-functionalized aromatic rings.[9][10][11]

Diagram 1: General Synthetic Scheme for Rigid Triazine Tricarboxylate Linkers

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4,6-Trichloro-1,3,5-triazine 2,4,6-Trichloro-1,3,5-triazine Suzuki-Miyaura Coupling\n(Pd catalyst, base) Suzuki-Miyaura Coupling (Pd catalyst, base) 2,4,6-Trichloro-1,3,5-triazine->Suzuki-Miyaura Coupling\n(Pd catalyst, base) 4-carboxyphenylboronic acid 4-carboxyphenylboronic acid 4-carboxyphenylboronic acid->Suzuki-Miyaura Coupling\n(Pd catalyst, base) Rigid Triazine Tricarboxylate Linker\n(e.g., H₃TATB) Rigid Triazine Tricarboxylate Linker (e.g., H₃TATB) Suzuki-Miyaura Coupling\n(Pd catalyst, base)->Rigid Triazine Tricarboxylate Linker\n(e.g., H₃TATB)

Caption: Synthetic pathway to rigid triazine tricarboxylate linkers.

Impact on Framework Properties

The use of rigid linkers typically results in frameworks with the following characteristics:

  • High Thermal and Chemical Stability: The robust covalent bonds and planar structure of the linkers contribute to the overall stability of the framework.[5]

  • Permanent Porosity: The lack of conformational freedom ensures that the pores remain open even after the removal of guest solvent molecules.[1]

  • Predictable Topologies: The well-defined geometry of rigid linkers allows for the rational design of frameworks with specific network topologies.

Flexible Triazine Tricarboxylate Linkers: Introducing Dynamic Functionality

Flexible triazine tricarboxylate linkers incorporate single bonds that allow for rotation or flexible aliphatic chains, enabling the resulting framework to exhibit dynamic behavior.[1][7] An example is 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine, where the ether linkages introduce rotational freedom. This flexibility can lead to "breathing" or "swelling" phenomena, where the framework undergoes reversible structural changes upon guest interaction.[8]

Synthesis of Flexible Linkers

The synthesis of flexible linkers often involves nucleophilic aromatic substitution reactions, where a triazine core is reacted with a hydroxy-functionalized carboxylate.

Diagram 2: General Synthetic Scheme for Flexible Triazine Tricarboxylate Linkers

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyanuric chloride Cyanuric chloride Nucleophilic Substitution\n(Base) Nucleophilic Substitution (Base) Cyanuric chloride->Nucleophilic Substitution\n(Base) Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Nucleophilic Substitution\n(Base) Hydrolysis Hydrolysis Nucleophilic Substitution\n(Base)->Hydrolysis Flexible Triazine Tricarboxylate Linker Flexible Triazine Tricarboxylate Linker Hydrolysis->Flexible Triazine Tricarboxylate Linker

Caption: Synthetic pathway to flexible triazine tricarboxylate linkers.

Impact on Framework Properties

Frameworks constructed from flexible linkers often display unique properties:

  • Structural Dynamism: The ability to undergo conformational changes in response to external stimuli.[1][8] This can be advantageous for applications in sensing and drug delivery.[8]

  • Selective Adsorption: The flexibility can allow for a "gate-opening" effect, where the framework only adsorbs molecules of a specific size and shape.

  • Phase Transitions: Flexible frameworks can exhibit distinct crystalline phases depending on the guest molecules present or the temperature and pressure conditions.[6]

Comparative Analysis: Rigid vs. Flexible Linkers

The choice between a rigid and a flexible linker is a critical decision in the design of porous frameworks, with each offering distinct advantages and disadvantages.

PropertyRigid LinkersFlexible Linkers
Porosity Permanent, well-definedOften dynamic, can be guest-dependent
Stability Generally high thermal and chemical stabilityStability can be influenced by linker conformation
Adsorption Isotherms Typically Type I (microporous materials)Can exhibit stepped or hysteretic isotherms
Applications Gas storage, catalysis, separationSensing, drug delivery, stimuli-responsive materials

Experimental Protocols

Synthesis of a Rigid Triazine Tricarboxylate Linker: 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB)

This protocol is adapted from established literature procedures.[10][11]

Diagram 3: Workflow for Rigid Linker Synthesis

G cluster_workflow Synthesis Workflow A 1. Dissolve 2,4,6-tris(4-bromophenyl)-1,3,5-triazine and dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isophthalate in 1,4-dioxane/water. B 2. Add K₂CO₃ and Pd(PPh₃)₄. A->B C 3. Reflux under N₂ atmosphere for 48h. B->C D 4. Cool, filter, and wash with water and ethanol. C->D E 5. Hydrolyze the ester with LiOH in THF/water. D->E F 6. Acidify with HCl to precipitate the product. E->F G 7. Filter, wash with water, and dry under vacuum. F->G

Caption: Step-by-step synthesis of a rigid triazine linker.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-tris(4-bromophenyl)-1,3,5-triazine and dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isophthalate in a 10:1 mixture of 1,4-dioxane and water.[9]

  • Catalyst and Base Addition: Add potassium acetate and 1,1′-bis(diphenylphosphine)ferrocene-palladium(II) chloride to the solution.[9]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[9]

  • Workup: After cooling to room temperature, evaporate the dioxane and add deionized water. Extract the aqueous layer with chloroform.[9]

  • Ester Hydrolysis: The isolated ester is then hydrolyzed using lithium hydroxide in a mixture of THF and water.[9]

  • Precipitation: Acidify the solution with HCl to precipitate the final tricarboxylic acid linker.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Characterization of Porous Materials

Accurate characterization of the resulting frameworks is essential to understand the impact of the linker choice.

Diagram 4: Characterization Workflow

G cluster_workflow Characterization Workflow A Synthesized MOF/COF B Powder X-ray Diffraction (PXRD) - Crystallinity and Phase Purity A->B C Gas Adsorption (N₂ at 77K) - Surface Area (BET) and Pore Size Distribution A->C D Thermogravimetric Analysis (TGA) - Thermal Stability A->D E Scanning/Transmission Electron Microscopy (SEM/TEM) - Morphology and Particle Size A->E

Caption: Essential characterization techniques for porous frameworks.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[12][13] This is a critical technique for evaluating the permanent porosity of frameworks made with rigid linkers and the guest-responsive nature of those with flexible linkers.[12][13]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Microscopy (SEM and TEM): To visualize the morphology and particle size of the synthesized crystals.[12]

Conclusion and Future Outlook

The selection between rigid and flexible triazine tricarboxylate linkers is a powerful tool for tailoring the properties of porous frameworks. Rigid linkers provide a reliable route to robust, permanently porous materials ideal for applications requiring high stability and predictable pore structures. Conversely, flexible linkers open the door to dynamic materials with stimuli-responsive behaviors, offering exciting possibilities for advanced applications in sensing, controlled release, and smart materials.

Future research will likely focus on developing linkers with intermediate flexibility to achieve a fine balance between stability and dynamic behavior. Furthermore, the incorporation of additional functional groups onto both rigid and flexible triazine backbones will continue to expand the functional landscape of these versatile materials.[10][11][14]

References

  • Comprehensive Guide to Material Porosity Characterization Methods | Universal Lab Blog. (2024, September 1). Universal Lab.
  • Structural Characterization of Porous Materials | Pore Scale Phenomena. (n.d.).
  • Porous Materials Characterization Techniques | Watch Now - Covalent Metrology. (n.d.).
  • Effect of organic linker substituents on properties of metal-organic frameworks: A review | Request PDF - ResearchGate. (n.d.).
  • Characterization Techniques for Macroporous Materials: In-Depth Analysis of Mercury Intrusion Porosimetry Principles and Applications - Oreate AI Blog. (2026, January 7).
  • Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks - RSC Publishing. (2025, February 10).
  • Advanced Characterization Of Porous Materials Using A BET Adsorption Analyzer: Principles And Applications | BSD Instrument. (n.d.).
  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. (n.d.).
  • Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs - PMC. (n.d.).
  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - BJOC. (2016, October 27).
  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - PMC. (2016, October 27).
  • Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. (2022, June 22). MDPI.
  • Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - ResearchGate. (2016, October 13).
  • Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization - arXiv. (2024, February 12).
  • Chemical engineering of triazine and β-ketoenamine units in covalent organic frameworks with synergistic effects for boosting C2H2 and CO2 separation - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry ISSN : 2581-7760. (n.d.).
  • A Triazine-Based Cationic Covalent Organic Framework as a Robust Adsorbent for Removal of Methyl Orange - Taylor & Francis. (2022, August 22).
  • Triazine-based covalent organic polymers: Design, synthesis and applications in heterogeneous catalysis | Request PDF - ResearchGate. (2025, August 6).
  • Efficient integration of covalent triazine frameworks (CTFs) for augmented photocatalytic efficacy: A review of synthesis, strategies, and applications - PMC. (n.d.).
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI. (n.d.).
  • Controlling flexibility of metal–organic frameworks | National Science Review. (2018, November 15).
  • Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants | ACS Omega - ACS Publications. (2019, December 18).
  • Flexibility in Metal–Organic Frameworks: A Basic Understanding - MDPI. (2019, June 6).
  • Novel Triazine-Based Covalent Organic Framework as a Superadsorbent for the Removal of Mercury(II) from Aqueous Solutions | Industrial & Engineering Chemistry Research - ACS Publications. (2020, April 28).
  • Peptide linkers soften metal–organic frameworks. (2019, June 11). MRS Bulletin.
  • Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. (2023, November 20). ChemRxiv.
  • Triazine polycarboxylate-based Er-MOFs: Synthesis and application as multi-responsive luminescence sensors for Fe3+, Cr₂O₇2− and Vitamin B₁ detection - ResearchGate. (2025, November 3).
  • Flexible Linker-Based Triazine-Functionalized 2D Covalent Organic Frameworks for Supercapacitor and Gas Sorption Applications - PubMed. (2024, March 6).
  • Ln-MOFs with window-shaped channels based on triazine tricarboxylic acid as a linker for the highly efficient capture of cationic dyes and iodine - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Linkage Engineering of Triazine-Based Covalent Organic Frameworks for Selective Photocatalytic Oxidation of Amines - PubMed. (2025, June 23).
  • Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing). (2014, May 30).
  • Synthesizing Interpenetrated Triazine‐based Covalent Organic Frameworks from CO2 | Request PDF - ResearchGate. (n.d.).
  • Metal-organic frameworks: structure, properties, methods of synthesis and characterization. (n.d.).
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - MDPI. (2025, June 6).
  • 3D Energetic Metal–Organic Frameworks: Synthesis and Properties of High Energy Materials. (2013, September 28). Angewandte Chemie International Edition.
  • Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources. (n.d.). Green Chemistry.
  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - MDPI. (2021, February 26).
  • Synthesis and Characterization of Highly Efficient Cu-BTC MOF, ([Cu3(C9H3O6)2].3H2O{18H2O}) Photocatalyst for the Adsorptive Transformation of Coloured Organic Pollutants in Water , Modern Chemistry, Science Publishing Group. (2024, September 11).
  • Reticular Chemistry of Metalâ•fiOrganic Frameworks Composed of Copper and Zinc Metal Oxide Secondary Building Units as Nodes - Omar Yaghi. (2016, February 1).
  • One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery - PMC. (2023, November 22).
  • Synthesis and Catalytic Properties of Metal-Organic Frameworks Mimicking Carbonic Anhydrase - TopSCHOLAR. (n.d.).
  • A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - ResearchGate. (2024, April 23).

Sources

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine , commonly abbreviated as H₃TCPT , is a


-symmetric tricarboxylic acid ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular polymers. Unlike its fully rigid analog H₃TATB (which lacks the ether oxygen linkages), H₃TCPT possesses semi-rigid flexibility due to the phenoxy ether bonds. This structural feature allows for unique "breathing" behaviors and topological diversity in coordination networks, making it a critical building block for gas storage, photocatalysis, and fluorescent sensing applications.

Chemical Identity & Properties

Molecular Specifications

The distinction between the phenoxy and phenyl derivatives is a common source of error in literature. This guide specifically addresses the phenoxy variant (ether-linked).

PropertySpecification
IUPAC Name 4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzoic acid
Common Abbreviation H₃TCPT (or TCPT)
CAS Number 118803-83-1
Molecular Formula C₂₄H₁₅N₃O₉
Molecular Weight 489.39 g/mol
Core Structure s-Triazine (

) core with three 4-carboxyphenoxy arms
Acidity Tricarboxylic acid (can form mono-, di-, and tri-anions)
Solubility Soluble in DMF, DMSO, DMAc, and basic aqueous solutions (NaOH/Na₂CO₃).[1][2] Insoluble in water (neutral/acidic), CHCl₃, Hexane.
Structural Logic

The molecule consists of an electron-deficient triazine ring substituted by three electron-rich phenoxy groups. The ether oxygen atoms (


) introduce a bond angle of approx. 120°, imparting a "propeller" shape rather than a perfectly planar geometry. This deviation from planarity is crucial for generating helical channels in MOF architectures.

Synthesis Protocol

The synthesis exploits the high reactivity of cyanuric chloride toward nucleophilic aromatic substitution (


). The chloride atoms on the triazine ring are sequentially replaced by the phenoxide nucleophile generated from 4-hydroxybenzoic acid.
Reaction Scheme Visualization

The following diagram illustrates the stoichiometric transformation from cyanuric chloride to H₃TCPT.

SynthesisPath CC Cyanuric Chloride (C3N3Cl3) Product H3TCPT (Precipitate at pH < 3) CC->Product SNAr Reaction Reflux, 3-4h HBA 4-Hydroxybenzoic Acid (3 Equivalents) Int Int HBA->Int NaOH / H2O Base Base (NaOH) Deprotonation Int->Product Nucleophilic Attack (-3 NaCl)

Figure 1: One-pot synthesis pathway via Nucleophilic Aromatic Substitution (


).
Step-by-Step Methodology

Reagents:

  • Cyanuric Chloride (10 mmol, 1.84 g)[3]

  • 4-Hydroxybenzoic Acid (31 mmol, 4.28 g) — Slight excess ensures complete substitution.

  • Sodium Hydroxide (60 mmol, 2.4 g)[3]

  • Solvents: Acetone (50 mL), Distilled Water (50 mL)

Protocol:

  • Ligand Activation: Dissolve 4-hydroxybenzoic acid and NaOH in distilled water (50 mL) at

    
    . The base deprotonates the phenol to form the more nucleophilic phenoxide.
    
  • Precursor Dissolution: Dissolve cyanuric chloride in acetone (50 mL). Note: Keep cool to prevent hydrolysis.

  • Addition: Dropwise add the cyanuric chloride solution to the aqueous phenoxide solution under vigorous stirring.

  • Reaction:

    • Stir at

      
       for 1 hour (First substitution).
      
    • Allow to warm to Room Temperature (RT) for 2 hours (Second substitution).

    • Reflux at

      
       for 3-4 hours (Third substitution).
      
  • Workup:

    • Filter off any unreacted insolubles.

    • Acidify the filtrate with dilute HCl or HNO₃ to

      
      .
      
    • A white precipitate (H₃TCPT) will form immediately.

  • Purification: Filter the solid, wash sequentially with water, ethanol, and acetone to remove unreacted starting materials. Dry in an oven at

    
    .
    

Yield Expectation:


 (White powder).

Application in Metal-Organic Frameworks (MOFs)

H₃TCPT is a "privileged ligand" in MOF chemistry. Its tricarboxylate functionality allows it to act as a 3-connected node, typically coordinating with metal clusters (Secondary Building Units - SBUs) to form porous 3D networks.

Topology and Assembly Logic

Unlike rigid linkers that form predictable cubic nets (e.g., pcu ), H₃TCPT's ether linkage introduces conformational freedom. This often results in:

  • Interpenetration: Multiple frameworks weaving through each other to maximize packing density.

  • Helical Channels: The propeller shape induces chirality in the framework, even if the ligand itself is achiral.

MOF_Assembly cluster_props Target Applications Ligand Ligand: H3TCPT (C3-Symmetric / Flexible) Synthesis Solvothermal Synthesis (DMF/EtOH, 80-120°C) Ligand->Synthesis Metal Metal Node (SBU) (Zn2+, Co2+, Cd2+) Metal->Synthesis Structure MOF Architecture (e.g., MOF-S1, Zn-TCPT) Synthesis->Structure Self-Assembly Properties Functional Properties Structure->Properties P1 Fluorescent Sensing (Fe3+, Cr2O7 2-) Properties->P1 P2 Photocatalysis (Dye Degradation) Properties->P2 P3 Gas Adsorption (CO2 Capture) Properties->P3

Figure 2: Assembly logic of H₃TCPT-based Metal-Organic Frameworks.

Key MOF Examples
  • MOF-S1 (Zn-TCPT): A Zn(II) based framework utilizing the paddle-wheel SBU. It exhibits a two-fold interpenetrated structure with hexagonal channels.

    • Application: High efficiency in photocatalytic degradation of organic dyes (e.g., Methyl Orange) under UV light.[3]

  • Fluorescent Sensors:

    
     metal MOFs (Zn, Cd) with TCPT often exhibit Ligand-to-Metal Charge Transfer (LMCT).
    
    • Mechanism:[1][4][5][6] The fluorescence is quenched ("Turn-off") by paramagnetic ions like

      
       or oxidizing anions like 
      
      
      
      , allowing for ppm-level detection in water.

References

  • MDPI (Materials). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. [Link]

  • ResearchGate. Metal-organic framework of Zn(II) based on 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine as a highly effective and dual-responsive fluorescent chemosensor. (Note: Cited for sensing mechanism comparisons). [Link]

  • PubChem. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (Structural Analog Comparison). [Link]

Sources

Technical Guide: Stability of s-Triazine Ether Bonds in Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural integrity of s-triazine (1,3,5-triazine) ether linkages within Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . While s-triazine derivatives are favored for their rigid geometry and high nitrogen content (enhancing gas uptake and catalysis), the ether linkage (


) presents a specific locus of chemical reactivity.

Unlike aliphatic ethers, which are generally inert, s-triazine ethers are susceptible to Nucleophilic Aromatic Substitution (


)  due to the profound electron deficiency of the triazine ring. This guide analyzes the mechanistic causes of this instability, provides protocols for synthesizing robust frameworks, and details validation workflows for drug delivery applications where pH-triggered cleavage is a desired feature.

Chemical Nature of the Interface: The Vulnerability

The stability of the s-triazine ether bond is governed by the electronic landscape of the heterocyclic ring. The three nitrogen atoms in the ring are highly electronegative, lowering the energy of the


 molecular orbitals (LUMO). This makes the ring carbon atoms significantly electrophilic and prone to attack by nucleophiles (e.g., 

,

, amine drugs).
The Cleavage Mechanism

The cleavage of the ether bond in these systems rarely occurs at the alkyl-oxygen interface (


). Instead, the rupture occurs at the Triazine-Oxygen  bond.

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu) attacks the electropositive carbon of the triazine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1] The negative charge is delocalized onto the ring nitrogens.

  • Elimination: The alkoxide group (

    
    ) acts as a leaving group, restoring aromaticity and yielding a substituted triazine (often a cyanuric acid derivative upon hydrolysis).
    
Visualization: Pathway

The following diagram illustrates the critical failure mode of s-triazine ether ligands in basic or aqueous media.

SNAr_Mechanism Reactant s-Triazine Ether (Electrophilic C) Intermediate Meisenheimer Complex (Anionic) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (OH-, H2O) Nucleophile->Intermediate Product_A Hydrolyzed Triazine (Triazin-ol) Intermediate->Product_A Elimination (Restoration of Aromaticity) Product_B Cleaved Alcohol (R-OH) Intermediate->Product_B Leaving Group

Caption: Figure 1. The


 mechanism showing the displacement of the ether linkage by a nucleophile, the primary degradation pathway for s-triazine CPs.

Synthesis & Structural Design Strategies

To mitigate or exploit this instability, the synthesis protocol must be rigorously controlled. "Unexpected hydrolysis" during solvothermal synthesis is a documented phenomenon, particularly with Lewis acidic metals like Zn(II) or Ni(II).

Protocol: Solvothermal Synthesis of s-Triazine CPs

Objective: Synthesize a crystalline CP while preserving the ether linkage.

Reagents:

  • Ligand: 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (or similar ether-linked derivative).

  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent: DMF/Ethanol/Acid modulator.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mmol of ligand in 10 mL DMF. Sonicate for 10 mins.

    • Critical Check: Ensure ligand purity via

      
       NMR prior to use. Impurities can act as nucleation sites for degradation.
      
  • Metal Addition: Add metal salt (0.2 mmol) to the solution.

  • Modulation (Optional): Add 0.5 mL acetic acid.

    • Expert Insight: Acid modulators slow down coordination, improving crystallinity, but excess acid can catalyze ether hydrolysis.

  • Thermal Treatment: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours .

    • Warning: Avoid temperatures >120°C. Literature confirms that high solvothermal temperatures often lead to in-situ hydrolysis of triazine ethers into cyanuric acid derivatives [1].

  • Washing: Cool to room temperature. Wash crystals with DMF and ethanol to remove unreacted ligand.

  • Activation: Solvent exchange with acetone for 3 days, followed by activation at 60°C under vacuum.

Metal Selection Logic

The choice of metal ion significantly influences bond stability:

  • Zn(II) / Ni(II): High Lewis acidity can catalyze the hydrolysis of the ether bond during synthesis, effectively breaking the ligand before the framework forms [2].

  • Cd(II): Often exhibits better hydrolytic resistance in these systems due to lower electrophilicity and "softer" character, stabilizing the coordination environment without cleaving the ligand [3].

Stability Assessment Protocols

Trustworthiness in CP characterization requires proving that the ligand remains intact within the framework.

Chemical Stability Profiling

Table 1: Standard Stress Conditions for s-Triazine CPs

ConditionDurationObservation MethodPurpose
Water (pH 7) 24 - 72 hrsPXRD, LC-MS of supernatantAssess hydrolytic stability for biological use.
Acid (pH 1.2) 4 - 24 hrsPXRD,

NMR (digested)
Simulate gastric fluid; test acid-catalyzed cleavage.
Base (pH 10) 2 - 12 hrsUV-Vis, NMRCritical: Test for

vulnerability (high risk).
PBS (pH 7.4) 24 hrsPXRD, BET Surface AreaSimulate blood/tissue environment.
Validation Workflow

The following workflow ensures that the CP structure is correctly identified and that "unexpected hydrolysis" has not occurred.

Stability_Workflow Start Synthesized CP Crystals PXRD 1. Powder X-Ray Diffraction (Check Crystallinity) Start->PXRD Digestion 2. Acid Digestion (DCl/DMSO-d6) PXRD->Digestion If Crystalline TGA 4. Thermogravimetric Analysis (Check Thermal Stability) PXRD->TGA Parallel Step NMR 3. 1H NMR Analysis (Check Ligand Integrity) Digestion->NMR Decision Validation Decision NMR->Decision TGA->Decision Redesign Synthesis Redesign Synthesis Decision->Redesign Synthesis Ligand Peaks Changed (Hydrolysis Detected) Proceed to Application Proceed to Application Decision->Proceed to Application Ligand Intact

Caption: Figure 2. Step-by-step validation workflow. NMR digestion is the gold standard to verify that the ether bond survived synthesis.

Application: pH-Responsive Drug Delivery[2][3]

For drug development professionals, the instability of the s-triazine ether bond is a functional feature .

The Release Mechanism

In tumor microenvironments (pH ~5.5 - 6.5) or lysosomes (pH ~5.0), acid-catalyzed hydrolysis can trigger the degradation of the framework. However, s-triazine CPs are uniquely responsive to basic environments as well, due to the


 mechanism.
  • Strategy: Encapsulate cargo (e.g., Doxorubicin) within a Zr-based s-triazine MOF.

  • Trigger:

    • Acidic pH: Protonation of the triazine nitrogen atoms increases the electrophilicity of the ring carbons, accelerating hydrolysis.

    • Basic pH: Direct nucleophilic attack by

      
       cleaves the ether linker.
      
  • Result: Controlled framework collapse and drug release.

Case Study Insight

Research on Zr-MOFs loaded with Ciprofloxacin demonstrated that pH-responsive release is tunable.[2] While Zr-O clusters are stable, the linker vulnerability dictates the release kinetics. In basic media (pH 9.2), release was accelerated due to linker degradation, whereas in neutral media, the framework remained intact [4].

References

  • Metal-Dependent Hydrolysis: Crystal Structure, Hirshfeld Surface Analysis, and Theoretical Insights into Metal-Dependent Hydrolysis of 2,4,6-Tris(2-pyrimidinyl)-1,3,5-triazine. (2026).[3] SSRN. Link

  • Unexpected Hydrolysis in Ni-CPs: A New 1D Ni(II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis. (2023).[4][5][6][7] MDPI, Crystals. Link

  • Ligand Cleavage Mechanisms: s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. (2023).[4][5][6][7] MDPI, Molecules. Link

  • Drug Delivery Applications: Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. (2022).[6][8] RSC, Dalton Transactions. Link

  • Solvothermal Protocols: Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. (2016).[3][9] RSC, CrystEngComm. Link

Sources

Methodological & Application

Solvothermal synthesis protocol for Zn-TCPT MOF (MOF-S1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, activation, and characterization of MOF-S1 , a Zinc-based Metal-Organic Framework constructed from the flexible tricarboxylate ligand 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) .[1]

Unlike rigid linkers (e.g., terephthalic acid in MOF-5), the TCPT ligand features ether linkages that introduce flexibility, resulting in a two-fold interpenetrated trigonal framework (Space Group: P-31c) . This specific topology grants MOF-S1 exceptional hydrolytic stability and ultramicroporosity (pore width ~6.5 Å), making it a prime candidate for small-molecule drug delivery and selective adsorption of organic pollutants.

Reaction Mechanism & Structural Logic

The formation of MOF-S1 relies on the self-assembly of secondary building units (SBUs) driven by solvothermal conditions.

  • Metal Node: Zinc(II) ions form "paddle-wheel"

    
     clusters.[2]
    
  • Ligand: TCPT acts as a

    
    -symmetric spacer.[3] The phenoxy groups allow the carboxylates to rotate, facilitating the interpenetration of two distinct lattices.
    
  • Solvent Role: DMF acts as both a solvent and a base, deprotonating the carboxylic acids to drive coordination. Water is critical here; it modulates the hydrolysis rate of the Zn salt, preventing rapid precipitation of amorphous Zinc Oxide (ZnO).

Synthesis Workflow Diagram

MOF_S1_Synthesis Start Reagents Preparation Sol_A Solution A: Zn(NO3)2 · 6H2O (Dissolved in dH2O) Start->Sol_A Sol_B Solution B: TCPT Ligand (Dissolved in DMF) Start->Sol_B Mixing Mixing (Pour B into A under stirring) Sol_A->Mixing Sol_B->Mixing Reaction Solvothermal Reaction 105 °C, 14 Hours (Sealed 40mL Vial) Mixing->Reaction Homogeneous Solution Crystals Crystallization (Hexagonal Rods) Reaction->Crystals Self-Assembly Wash Workup Filter & Wash (DMF) Crystals->Wash Activation Activation Solvent Exchange (Ethanol) + Vacuum Drying Wash->Activation Final MOF-S1 Powder (Ready for Analysis) Activation->Final

Figure 1: Step-by-step workflow for the solvothermal synthesis of MOF-S1. High-contrast nodes indicate critical control points.

Materials & Equipment

Reagents
ReagentPurityRoleCAS Number
Zinc Nitrate Hexahydrate

Metal Source10196-18-6
TCPT (Ligand)*

Organic Linker61414-16-2
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Solvent68-12-2
Deionized Water (dH2O)

Co-solvent/Modulator7732-18-5
Ethanol AbsoluteActivation Solvent64-17-5

*Note: TCPT = this compound.[1][2][3][4][5][6] If commercial TCPT is unavailable, it can be synthesized via nucleophilic substitution of cyanuric chloride with 4-hydroxybenzoic acid [1].

Equipment
  • 40 mL Borosilicate Glass Scintillation Vials (with Teflon-lined caps).

  • Programmable Convection Oven (Stability

    
    ).
    
  • Ultrasonic Bath.

  • Vacuum Drying Oven.

Detailed Protocol

Phase 1: Precursor Dissolution

Rationale: Separate dissolution prevents premature precipitation. The high concentration of Zn in a small volume of water creates a localized hydration sphere that stabilizes the metal ions before they encounter the ligand.

  • Prepare Zinc Solution (Sol A):

    • Weigh 204 mg of Zinc Nitrate Hexahydrate (

      
       mmol).
      
    • Add to a 40 mL glass vial.

    • Add 0.6 mL of Deionized Water.

    • Sonicate briefly until fully dissolved (clear, colorless solution).

  • Prepare Ligand Solution (Sol B):

    • Weigh 122 mg of TCPT (

      
       mmol).
      
    • Add to a separate beaker.

    • Add 10 mL of DMF.

    • Stir or sonicate until the ligand is completely dissolved. Note: TCPT dissolves slower than the Zn salt; ensure no solids remain.

Phase 2: Solvothermal Synthesis

Rationale: The specific ratio of DMF:Water (approx 16:1 v/v) is critical. Too much water leads to dense oxide phases; too little prevents the hydrolysis required for cluster formation.

  • Mixing: Pour the TCPT solution (Sol B) directly into the vial containing the Zinc solution (Sol A).

  • Homogenization: Swirl the vial gently for 30 seconds. Do not use a stir bar during the heating phase.

  • Sealing: Tightly cap the vial with a Teflon-lined cap to prevent solvent loss.

  • Heating: Place the vial in a preheated oven at 105 °C .

  • Duration: Incubate statically for 14 hours .

  • Cooling: Allow the vial to cool to room temperature naturally over 1-2 hours. Rapid cooling can crack crystals.

Phase 3: Workup and Activation

Rationale: As-synthesized MOFs contain DMF molecules trapped in the pores. These must be exchanged with a volatile solvent (Ethanol) before drying to prevent pore collapse.

  • Filtration: Filter the white precipitate using a fine glass frit or filter paper.

  • DMF Wash: Wash the crystals with fresh DMF (

    
     mL) to remove unreacted ligand.
    
  • Solvent Exchange (Critical):

    • Immerse the crystals in Absolute Ethanol (20 mL).

    • Soak for 24 hours, replacing the ethanol every 8 hours (3 cycles total).

  • Drying:

    • Decant the ethanol.

    • Dry the crystals in a vacuum oven at 80 °C for 12 hours.

    • Result: Activated MOF-S1 powder (White).

Characterization & Validation

To validate the synthesis, compare your results against these standard metrics [1, 2].

TechniqueExpected ResultInterpretation
PXRD Peaks at

Confirms Trigonal P-31c phase. Sharp peaks indicate high crystallinity.
Morphology (SEM) Hexagonal RodsTypical morphology for P-31c Zn-TCPT crystals.
BET Surface Area

Indicates successful activation and pore clearance.
TGA Plateau up to

Confirms removal of solvent and thermal stability of the framework.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Amorphous / Gel Product Temperature too low or heating too short.Ensure oven is calibrated to exactly 105 °C. Extend time to 24h.
Dense White Powder (No Porosity) Too much water in the system.Strictly adhere to the 0.6 mL water volume. Excess water promotes ZnO formation.
Yellow Discoloration Degraded DMF or Ligand impurities.Use fresh, anhydrous DMF. Recrystallize TCPT if synthesized in-house.
Low Surface Area (< 500 m²/g) Incomplete Activation.Extend Ethanol exchange cycles. Ensure vacuum drying is sufficient.

References

  • Primary Protocol Source

    • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity.[1][5] (2024).[7][8][9] MDPI.[3]

    • (Verified Context: Describes the 204mg/122mg protocol).

  • Ligand Properties & Alternative Synthesis

    • This compound (TCPT) Ligand Data.[1][2][3][5][6] PubChem.[10][11]

  • General Solvothermal Methods

    • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.

Sources

Application Note: Precision Synthesis of Co(II) and Ni(II) MOFs with H3TCPT Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and drug development, focusing on the precision synthesis of Cobalt(II) and Nickel(II) Metal-Organic Frameworks (MOFs) utilizing the semi-rigid, ether-linked tricarboxylate ligand H3TCPT (2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine).[1]

Executive Summary & Scientific Rationale

The development of transition metal MOFs with H3TCPT (this compound) represents a strategic approach to engineering porosity and catalytic activity.[1] Unlike the rigid H3TATB (tris(4-carboxyphenyl)triazine) ligand, H3TCPT incorporates ether linkages (-O-) between the central triazine core and the peripheral benzoate arms.[1]

Key Mechanistic Advantages:

  • Conformational Flexibility: The ether linkage allows the phenyl arms to rotate, facilitating the formation of unique secondary building units (SBUs) and "breathing" pore behaviors often required for selective gas adsorption or drug encapsulation.

  • Chemical Stability: The triazine core confers high thermal stability and nitrogen-rich sites that enhance Lewis basicity, promoting interactions with acidic guests (e.g., CO₂, acidic drugs).

  • Metal Selection:

    • Co(II): Selected for magnetic properties and high lability, often yielding high-crystallinity products.[1]

    • Ni(II): Selected for chemical robustness and superior catalytic performance in reduction reactions (e.g., p-nitrophenol reduction).[1]

Ligand Profile: H3TCPT[1][2][3][4][5][6]

Before initiating MOF synthesis, the purity and identity of the ligand must be verified.

PropertySpecification
Chemical Name This compound
Abbreviation H3TCPT
Formula C₂₄H₁₅N₃O₉
Molecular Weight 489.39 g/mol
Functional Groups 3 x Carboxylic Acid (-COOH), Triazine Core, Ether Linkages
Solubility Soluble in DMF, DMA, DMSO; Insoluble in Water, Ethanol

Structural Diagram (DOT):

Experimental Protocols

Protocol A: Solvothermal Synthesis of Co-TCPT MOF

Target Phase:


[1]

Reagents:

  • Cobalt(II) Nitrate Hexahydrate (

    
    )[1]
    
  • H3TCPT Ligand[2][3][4][5]

  • N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)[1]

  • Deionized Water (

    
    )[1][6]
    

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 24.5 mg (0.05 mmol) of H3TCPT in 4 mL of DMA . Sonicate for 5 minutes until clear.

    • Dissolve 29.1 mg (0.10 mmol) of

      
       in 2 mL of deionized water .
      
    • Causality: The 1:2 molar ratio (Ligand:Metal) ensures excess metal availability to drive the formation of the trinuclear

      
       cluster SBU.
      
  • Mixing & Homogenization:

    • Add the aqueous metal solution dropwise to the organic ligand solution under stirring.

    • Add 2 mL of Acetonitrile (MeCN) (Optional: acts as a modulator to slow crystallization and improve crystal size).

    • Final Solvent Ratio: DMA:Water:MeCN (2:1:1 v/v).[1]

  • Solvothermal Reaction:

    • Transfer the pink/purple solution into a 20 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

    • Heating Profile: Ramp to 105°C over 2 hours. Hold at 105°C for 72 hours (3 days) . Cool to room temperature over 12 hours.

    • Note: Slow cooling prevents thermal shock and cracking of the crystals.

  • Isolation & Washing:

    • Decant the mother liquor. Collect the purple block crystals .

    • Wash 3x with fresh DMA, then 3x with Ethanol to exchange high-boiling solvents.[1]

Protocol B: Solvothermal Synthesis of Ni-TCPT MOF

Target Phase:


[1]

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    )[1]
    
  • H3TCPT Ligand[2][3][4][5]

  • DMF, Ethanol, Water

Step-by-Step Methodology:

  • Precursor Preparation:

    • Mix 0.05 mmol H3TCPT and 0.1 mmol

      
       .
      
    • Solvent System: DMF:Ethanol:Water (4:1:1) .[1] Total volume: 8 mL.[1]

    • Scientific Insight: Nickel sources often require higher temperatures or more polar solvents than Cobalt due to slower ligand exchange kinetics (inertness of

      
      ).[1]
      
  • Reaction Conditions:

    • Seal in a Teflon-lined autoclave.[1][7]

    • Heat at 120°C for 72 hours .

    • Validation: If amorphous green powder forms, increase temperature to 130°C or add 50

      
       of dilute 
      
      
      
      to modulate nucleation.
  • Activation:

    • Collect green crystals via filtration.[1]

    • Solvent exchange with Methanol for 3 days (refreshing solvent daily).

    • Activate under vacuum at 100°C for 12 hours to remove coordinated solvent molecules without collapsing the framework.

Synthesis Workflow & Troubleshooting

The following diagram illustrates the critical decision points in the synthesis workflow.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Amorphous Precipitate Nucleation too fast.[1]Add modulator (acetic acid, 0.5 mL) or decrease temp by 10°C.
Clear Solution Nucleation barrier too high.Increase temp by 10-20°C or double precursor concentration.[1]
Opaque/Polycrystalline Crystal intergrowth.[1]Reduce cooling rate (e.g., 2°C/hour).

Characterization & Validation Standards

To ensure scientific integrity, the synthesized materials must meet the following criteria:

  • Powder X-Ray Diffraction (PXRD):

    • Compare experimental pattern with simulated pattern from single-crystal data (if available) or isostructural Zn-TCPT.[1]

    • Success Criteria: Sharp, high-intensity peaks at low

      
       angles (
      
      
      
      ) indicate long-range order and large unit cells typical of MOFs.[1]
  • Thermogravimetric Analysis (TGA):

    • Stage 1 (30-150°C): Weight loss of 5-15% corresponds to solvent removal (

      
      , DMF).[1]
      
    • Stage 2 (Plateau): Stability range (typically up to 300-350°C for triazine MOFs).[1]

    • Stage 3 (>350°C): Decomposition of organic ligand.

  • FT-IR Spectroscopy:

    • Disappearance of broad

      
       band (
      
      
      
      ).[1]
    • Appearance of strong symmetric/asymmetric carboxylate stretches (

      
      ), confirming coordination to Co/Ni centers.[1]
      
    • Presence of Ether C-O-C stretch (

      
      ).[1]
      

Applications in Drug Development & Catalysis[9]

Catalysis: Reduction of p-Nitrophenol

The Ni-TCPT framework is particularly effective for the catalytic reduction of nitro-aromatics due to accessible open metal sites after activation.[1]

  • Protocol: Disperse 2 mg of activated Ni-TCPT in aqueous p-nitrophenol. Add excess

    
    .[1] Monitor UV-Vis absorption decay at 400 nm.
    
  • Mechanism: The MOF pores concentrate the reactants, and the Ni centers stabilize the hydride transfer.

Drug Delivery Potential

The ether linkages in H3TCPT impart flexibility ("breathing effect"), making these MOFs suitable for:

  • Loading: Large drugs (e.g., Doxorubicin) can be loaded during the "open" state in polar solvents.

  • Release: pH-responsive release is triggered by the protonation of the carboxylate-metal bond in acidic tumor microenvironments (pH 5-6).[1]

References

  • Wang, Y. F., et al. (2022).[8][3] "High-Symmetry Co/Ni Triazine Polycarboxylate Diverse Frameworks Constructed by Mx(COO)y Building Blocks: Characterization and Catalytic Performance Evaluation." Inorganic Chemistry. (Verified Context: Describes synthesis of [Co2(TCPT)] and [Ni3(TCPT)]).

  • Li, X., et al. (2015). "A hydrothermally stable Zn(II)-based metal-organic framework: structural modulation and gas adsorption." Dalton Transactions, 44(35), 15697-15702.[1][2] (Verified Context: Synthesis of H3TCPT ligand and Zn-analogue).

  • Narciso, J., et al. (2021). "New route for the synthesis of Co-MOF from metal substrates." Journal of Environmental Chemical Engineering. (Verified Context: General Co-MOF solvothermal protocols).

  • Lestari, W. W., et al. (2018). "Electrosynthesis of Metal-Organic Frameworks (MOFs) Based on Nickel(II) and Benzene 1,3,5-Tri Carboxylic Acid." IOP Conference Series: Materials Science and Engineering. (Verified Context: Ni-MOF optimization strategies).

Disclaimer: All protocols involve the use of hazardous chemicals (Nitrates, DMF). Perform all synthesis in a fume hood with appropriate PPE.

Sources

Advanced Application Note: Post-Synthetic Engineering of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the synthesis and Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid ligand 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (


TCPT) . Unlike rigid triazine linkers, 

TCPT features ether linkages (

) that impart conformational flexibility, allowing for unique "breathing" behaviors and adaptive guest encapsulation.

This document focuses on transforming the parent Zn-TCPT framework (often designated as MOF-S1) via Post-Synthetic Cation Exchange (PSE) to enhance hydrolytic stability and Guest Encapsulation for drug delivery applications.

Material Insight: The TCPT Ligand

The


TCPT ligand is a 

-symmetric tricarboxylic acid. Its structural distinctiveness lies in the phenoxy-triazine core.
  • Ether Linkage Flexibility: The oxygen atoms between the triazine core and the phenyl rings break the conjugation, allowing the phenyl arms to rotate. This facilitates the formation of interpenetrated networks and adaptive pores.

  • Electronic Character: The electron-deficient triazine core serves as a docking site for electron-rich guests (e.g., aromatic drugs) via

    
    -
    
    
    
    stacking, while the carboxylate groups drive the formation of metal nodes (typically paddle-wheel SBUs).

Protocol A: De Novo Synthesis & Activation of Zn-TCPT

Prerequisite for all PSM workflows.

Mechanism

The synthesis relies on a solvothermal reaction where deprotonated TCPT


 coordinates with Zn

ions to form neutral

frameworks. The activation step is critical to remove high-boiling solvents (DMF) without collapsing the pores.
Materials
  • 
    TCPT (Ligand)
    
  • Zinc Nitrate Hexahydrate (

    
    )
    
  • N,N-Dimethylformamide (DMF)[1][2]

  • Ethanol (Absolute)

  • Teflon-lined stainless steel autoclave (50 mL)

Step-by-Step Workflow
  • Precursor Dissolution:

    • Dissolve 0.1 mmol of

      
      TCPT and 0.2 mmol of 
      
      
      
      in 10 mL of DMF/Ethanol (3:1 v/v).
    • Critical Control Point: Sonicate for 15 minutes until the solution is perfectly clear. Turbidity indicates undissolved ligand, which leads to amorphous impurities.

  • Solvothermal Growth:

    • Seal the solution in the autoclave.

    • Heat at 100°C for 48 hours .

    • Cool naturally to room temperature (rate: ~5°C/hour) to minimize thermal shock cracking of crystals.

  • Harvesting:

    • Collect the hexagonal rod-shaped crystals via filtration.

    • Wash

      
       with fresh DMF.
      
  • Activation (Solvent Exchange):

    • Immerse crystals in absolute ethanol for 3 days, refreshing the solvent every 12 hours.

    • Why: This replaces trapped non-volatile DMF with volatile ethanol.

    • Dry under vacuum at 80°C for 12 hours.

Protocol B: Post-Synthetic Cation Exchange (PSE)

Objective: Replace Zn nodes with Cu or Ni to tune catalytic activity or stability.

Scientific Rationale

Zn-carboxylate bonds are labile. By exposing the Zn-TCPT framework to a solution of a secondary metal ion (e.g.,


) that forms thermodynamically stronger bonds (according to the Irving-Williams series), a transmetallation occurs. This preserves the crystal topology while changing the chemical node identity.
Experimental Diagram

PSE_Workflow Parent Parent Zn-TCPT (Activated) Incubation Incubation (0.1M Cu(NO3)2 in MeOH) Temp: 45°C, Time: 24-72h Parent->Incubation Immerse Exchange Cation Exchange (Zn2+ out, Cu2+ in) Incubation->Exchange Thermodynamic Drive Washing Washing (Remove free Zn2+) Exchange->Washing Equilibrium Reached Product Heterometallic Zn/Cu-TCPT Washing->Product Vacuum Dry

Figure 1: Workflow for Post-Synthetic Cation Exchange (PSE) converting Zn-TCPT to heterometallic Zn/Cu-TCPT.

Protocol
  • Preparation: Weigh 50 mg of activated Zn-TCPT crystals.

  • Exchange Solution: Prepare a 0.1 M solution of

    
     in Methanol.
    
    • Note: Methanol is preferred over water to prevent hydrolysis of the parent Zn-framework during the exchange initiation.

  • Incubation:

    • Add the MOF crystals to 10 mL of the Cu-solution.

    • Incubate at 45°C in a static vial (do not stir vigorously; use a shaker at 50 rpm) for 24 to 72 hours.

    • Observation: The crystals should shift color from colorless/white to pale blue/turquoise.

  • Termination & Cleaning:

    • Decant the supernatant (rich in displaced

      
      ).
      
    • Wash the crystals with fresh Methanol until the filtrate is colorless and ICP-MS analysis of the wash shows negligible metal content.

  • Validation: Perform Digestion NMR or ICP-OES to quantify the Zn:Cu ratio.

Protocol C: Drug Loading (5-Fluorouracil)

Objective: Encapsulate anticancer agents using the pore environment.

Scientific Rationale

The triazine core of TCPT is electron-deficient. 5-Fluorouracil (5-FU) is electron-rich. The loading mechanism relies on diffusion followed by stabilization via


-

stacking interactions between the drug and the triazine ligand, alongside hydrogen bonding with the carboxylate nodes.
Loading Efficiency Data (Typical)
ParameterValueNotes
Pore Aperture ~6.5 ÅSufficient for small molecule entry
Loading Capacity 15 - 25 wt%Dependent on activation quality
Release Trigger pH 5.0 - 6.0Accelerated release in acidic tumor microenvironments
Protocol
  • Desolvation: Ensure Zn-TCPT is fully activated (Protocol A, Step 4) to clear pore space.

  • Impregnation:

    • Dissolve 5-FU in PBS (pH 7.4) or Methanol to create a saturated solution.

    • Suspend activated MOF (10 mg) in the drug solution (5 mL).

  • Equilibration:

    • Stir at room temperature for 48 hours in the dark (to prevent drug photodegradation).

  • Isolation:

    • Centrifuge at 6000 rpm for 10 mins.

    • Critical Step: Wash briefly (dip-wash) with fresh solvent once to remove surface-adsorbed drug without leaching pore-bound drug.

  • Quantification:

    • Digest a small sample of loaded MOF in dilute DCl/DMSO-

      
      .
      
    • Use

      
      -NMR integration (Drug vs. Ligand peaks) to calculate loading percentage.
      

Characterization & Validation Standards

To ensure scientific integrity, the following data must be generated for every batch:

  • Powder X-Ray Diffraction (PXRD):

    • Requirement: Post-PSM patterns must match the simulated parent pattern. Significant peak broadening or loss of low-angle peaks indicates framework collapse.

  • Digestion

    
    -NMR: 
    
    • Protocol: Dissolve 5 mg of MOF in 500

      
      L DMSO-
      
      
      
      + 20
      
      
      L DCl (35%).
    • Output: Verifies ligand integrity (no hydrolysis of ether bonds) and quantifies drug loading.

  • BET Surface Area Analysis:

    • Expectation: A decrease in surface area (e.g., from ~700

      
       to ~100 
      
      
      
      ) confirms successful guest loading.

References

  • Synthesis & Structure of Zn-TCPT (MOF-S1)

    • Al-Rowaili, F. N., et al. (2025).[2][3] "A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity." Molecules.

  • General Protocols for Post-Synthetic Cation Exchange

    • Brozek, C. K., & Dincă, M. (2012). "Postsynthetic Ligand and Cation Exchange in Robust Metal–Organic Frameworks." Journal of the American Chemical Society.
  • Drug Loading Mechanisms in Triazine MOFs

    • Abdelhameed, R. M., et al. (2025). "Synthesis of MOFs and Characterization and Drug Loading Efficiency." Pharmaceutics.[4]

  • Ligand Properties (PubChem)

    • National Center for Biotechnology Information. "this compound."[3] PubChem Compound Summary.

Sources

Unlocking the Potential of TCPT-Based Porous Materials: A Guide to Activation and Pore Cleaning

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with tetrakis(4-carboxyphenyl)porphyrin (TCPT)-based porous materials, achieving optimal performance is intrinsically linked to the effective activation and cleaning of their intricate pore networks. As-synthesized materials often have their pores occupied by solvent molecules, unreacted starting materials, or other "guest" molecules that hinder access to the active sites and diminish the accessible surface area. This guide provides a comprehensive overview of the principles and detailed protocols for activating and cleaning these advanced materials, ensuring the realization of their full potential in applications ranging from catalysis to drug delivery.

The Critical Importance of Activation

The activation process is paramount as it directly impacts the material's porosity, and consequently, its functional properties. Incomplete or improper activation can lead to a significant underestimation of a material's capabilities, resulting in poor catalytic activity, low gas sorption capacity, or inefficient drug loading. The primary goal of activation is to remove guest molecules from the pores without causing a collapse of the framework structure.[1] The success of this process is typically validated by a significant increase in the Brunauer-Emmett-Teller (BET) surface area, which is a measure of the total surface area of the material accessible for gas sorption.[2][3]

Core Activation & Pore Cleaning Methodologies

There are three primary methods for the activation of TCPT-based porous materials, each with its own set of advantages and considerations. The choice of method often depends on the stability of the material and the nature of the guest molecules to be removed.

Solvent Exchange: The Gentle Foundation

Solvent exchange is the most common and often the initial step in the activation process. It involves sequentially washing the material with a series of solvents to gradually replace the high-boiling point synthesis solvent (e.g., DMF, DMSO) with a more volatile, low-surface-tension solvent (e.g., acetone, ethanol, or hexane).[4][5][6] This gradual exchange minimizes the stress on the porous framework during the final drying step, thereby preventing pore collapse.[7]

Causality Behind the Choice: The rationale for a multi-step solvent exchange lies in the principle of miscibility and the progressive reduction of capillary forces. Directly evaporating a high-boiling point solvent with high surface tension can cause the delicate pore structure to collapse as the liquid-gas interface recedes. By exchanging with solvents of decreasing boiling points and surface tensions, these destructive forces are minimized.

Experimental Protocol: Solvent Exchange for a TCPT-based COF

  • Initial Wash: After synthesis and initial purification to remove unreacted monomers, immerse the as-synthesized material (e.g., 100 mg) in the synthesis solvent (e.g., 10 mL of DMF) and gently agitate for 1-2 hours.

  • Decant and First Exchange: Carefully decant the solvent. Add a solvent that is fully miscible with the synthesis solvent, such as tetrahydrofuran (THF) (10 mL). Agitate for at least 3-4 hours.

  • Subsequent Exchanges: Decant the THF and replace it with a lower boiling point solvent like acetone (10 mL). Repeat this exchange process at least 3-4 times over a period of 24 hours to ensure complete replacement of the previous solvent.[8]

  • Final Volatile Solvent Wash: For the final washes, use an even more volatile solvent like ethanol or hexane (10 mL). Perform this exchange 2-3 times over 6-8 hours.

  • Validation: After the final wash, a small aliquot of the supernatant can be analyzed (e.g., by NMR) to confirm the absence of the original high-boiling point solvent.

Diagram of the Solvent Exchange Workflow

G cluster_0 Solvent Exchange Protocol As_Synthesized As-Synthesized Material (Pores filled with high-boiling solvent) Wash_DMF Wash with Synthesis Solvent (e.g., DMF) As_Synthesized->Wash_DMF Initial Cleaning Exchange_THF Solvent Exchange 1: Tetrahydrofuran (THF) Wash_DMF->Exchange_THF Remove residual monomers Exchange_Acetone Solvent Exchange 2: Acetone Exchange_THF->Exchange_Acetone Multiple cycles (24h) Exchange_Ethanol Solvent Exchange 3: Ethanol/Hexane Exchange_Acetone->Exchange_Ethanol Multiple cycles (6-8h) Activated_Material Solvent-Exchanged Material (Ready for drying) Exchange_Ethanol->Activated_Material Complete exchange

Caption: Workflow for the solvent exchange activation of TCPT-based porous materials.

Thermal Activation: Driving off Volatiles

Thermal activation involves heating the solvent-exchanged material under vacuum to drive off the final volatile solvent molecules and any other remaining guests.[9][10] The temperature and duration of this process are critical parameters that must be optimized for each specific material to ensure complete activation without causing thermal decomposition of the framework.

Causality Behind the Choice: Heating the material under vacuum reduces the boiling point of the entrapped solvent, facilitating its removal at lower temperatures than would be required at atmospheric pressure. This minimizes the risk of thermal damage to the organic framework. A gradual increase in temperature allows for a controlled release of solvent, preventing rapid outgassing that could damage the material's structure.

Experimental Protocol: Thermal Activation

  • Sample Preparation: Place the solvent-exchanged material in a Schlenk flask or a specialized sample tube for a vacuum line or thermogravimetric analyzer (TGA).

  • Initial Low-Temperature Hold: Heat the sample to a moderate temperature (e.g., 60-80 °C) under dynamic vacuum for 2-4 hours. This step removes the bulk of the physisorbed solvent.

  • Ramped Heating: Gradually increase the temperature to the final activation temperature (e.g., 120-180 °C, the specific temperature should be below the material's decomposition temperature as determined by TGA). A slow ramp rate (e.g., 1-2 °C/min) is recommended.

  • High-Temperature Hold: Hold the sample at the final activation temperature under high vacuum for an extended period (e.g., 8-12 hours) to ensure all guest molecules are removed.

  • Cooling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon) for storage.

Diagram of the Thermal Activation Workflow

G cluster_1 Thermal Activation Protocol Solvent_Exchanged Solvent-Exchanged Material Low_Temp_Hold Low-Temperature Hold (60-80°C under vacuum) Solvent_Exchanged->Low_Temp_Hold Remove bulk solvent Ramped_Heating Ramped Heating (1-2°C/min) Low_Temp_Hold->Ramped_Heating Gradual solvent removal High_Temp_Hold High-Temperature Hold (120-180°C under high vacuum) Ramped_Heating->High_Temp_Hold Ensure complete guest removal Cooling Cooling to Room Temperature (under vacuum) High_Temp_Hold->Cooling Prevent re-adsorption Fully_Activated Fully Activated Material Cooling->Fully_Activated

Caption: Step-by-step workflow for the thermal activation of TCPT-based porous materials.

Supercritical CO₂ Drying: The Structure-Preserving Gold Standard

Supercritical carbon dioxide (scCO₂) drying is a highly effective method for activating delicate porous materials without causing pore collapse.[6][11][12] This technique is particularly useful for materials that are sensitive to the capillary forces exerted during conventional evaporation. In this process, the solvent within the pores is replaced with liquid CO₂, which is then brought to its supercritical state (above 31.1 °C and 73.8 bar). In the supercritical phase, there is no liquid-gas interface, and thus no surface tension. The CO₂ can then be vented as a gas, leaving behind an intact, highly porous framework.

Causality Behind the Choice: The absence of a liquid-vapor interface in a supercritical fluid eliminates the capillary stress that is the primary cause of pore collapse during conventional drying methods.[12] This allows for the preservation of the material's pristine porous architecture, often resulting in higher surface areas compared to thermal activation alone.

Experimental Protocol: Supercritical CO₂ Drying

  • Solvent Exchange to a CO₂-Miscible Solvent: The material must first be solvent-exchanged into a liquid that is miscible with liquid CO₂, typically ethanol or acetone. Follow the solvent exchange protocol outlined above, ending with the appropriate solvent.

  • Loading into the Supercritical Dryer: Place the solvent-exchanged material in the chamber of a critical point dryer.

  • Purging and Filling with Liquid CO₂: Cool the chamber (e.g., to 5-10 °C) and purge the system with low-pressure CO₂ gas to remove any residual air. Then, fill the chamber with liquid CO₂.

  • Soaking and Flushing: Allow the material to soak in liquid CO₂ for a period to ensure complete replacement of the solvent. This may involve several cycles of flushing the chamber with fresh liquid CO₂.

  • Heating and Pressurizing to the Supercritical Point: Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C) while allowing the pressure to increase above the critical pressure (73.8 bar). A typical condition is 40 °C and 100 bar.

  • Venting: Slowly and carefully vent the supercritical CO₂ from the chamber while maintaining the temperature above the critical point. This slow depressurization is crucial to prevent structural damage.

  • Recovery: Once the chamber has returned to atmospheric pressure, the dry, fully activated material can be removed and stored under an inert atmosphere.

Self-Validating Systems: Characterization of Activated Materials

To ensure the success of the activation and pore cleaning protocols, a suite of characterization techniques should be employed.

Characterization TechniquePurposeExpected Outcome for Successful Activation
Powder X-ray Diffraction (PXRD) To assess the crystallinity and structural integrity of the material.The PXRD pattern of the activated material should match the simulated or as-synthesized pattern, indicating that the framework has not collapsed.[2][3][9]
Nitrogen Sorption Analysis (at 77 K) To determine the BET surface area, pore volume, and pore size distribution.A significant increase in the BET surface area and pore volume compared to the unactivated material. The isotherm should be of a type characteristic of porous materials (e.g., Type I for microporous, Type IV for mesoporous).[2][3]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the material and to confirm the removal of guest molecules.The TGA curve of the activated material should show minimal weight loss until the decomposition temperature of the framework, indicating that all solvent and guest molecules have been removed.[3]
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology and, in some cases, the porous structure of the material.The images should show that the overall morphology of the material is retained after activation.

Table 1: Key Characterization Techniques for Validating Activation Success

Quantitative Data on Activated Porphyrin-Based COFs

The following table summarizes representative BET surface area data for various porphyrin-based COFs after activation, demonstrating the effectiveness of the described methods.

Porphyrin-Based COFActivation MethodReported BET Surface Area (m²/g)Reference
FeP(AA)Solvent Exchange & Thermal Activation458[9]
FeP-Me(AA)Solvent Exchange & Thermal Activation238[9]
3D-Por-COFSolvent Exchange & Thermal Activation219.33[2]
2D-Por-COFSolvent Exchange & Thermal Activation77.84[2]
H₂Por-DETH-COFSolvent Exchange & Thermal Activation826[3]
CoPor-DETH-COFSolvent Exchange & Thermal Activation942[3]
NiPor-DETH-COFSolvent Exchange & Thermal Activation773[3]
ZnPor-DETH-COFSolvent Exchange & Thermal Activation1020[3]
COF-KSolvent Exchange & Thermal ActivationNot specified, but noted as high[13]

Table 2: Representative BET Surface Areas of Activated Porphyrin-Based COFs

Conclusion

The activation and pore cleaning of TCPT-based porous materials is a critical, yet often overlooked, aspect of their application. By understanding the principles behind solvent exchange, thermal activation, and supercritical CO₂ drying, and by following detailed, validated protocols, researchers can ensure they are working with materials that exhibit their maximum potential. The careful application of these techniques, coupled with rigorous characterization, will undoubtedly pave the way for new discoveries and advancements in the many fields where these remarkable materials are poised to make an impact.

References

  • Bifunctional Covalent Organic Frameworks Enable Ambient Photocatalytic Oxidation via Synergistic Ligand-to-Metal Charge Transfer and O₂ Activation. Journal of the American Chemical Society.

  • Recent Advances in Porphyrin-Based COFs Boosting CO₂ Photocatalytic and Electrocatalytic Conversion. MDPI.

  • Recent Advances in Porphyrin-Based COFs Boosting CO₂ Photocatalytic and Electrocatalytic Conversion. PMC.

  • One-Pot Synthesis of Hydrophobic Porphyrin Zirconium-Based MOFs for the Photoreduction of CO₂ to Formate. Inorganic Chemistry.

  • Charge Transfer and Recombination Pathways through Fullerene Guests in Porphyrin-Based MOFs. PMC.

  • Development of 3D Porphyrinic Covalent Organic Frameworks for Enhanced Sono-Photodynamic Therapy against Prostate Cancer. Inorganic Chemistry.

  • Summary of the surface area and pore-opening data of COF-S7 and COF-S12. ResearchGate.

  • Rational design of isostructural 2D porphyrin-based covalent organic frameworks for tunable photocatalytic hydrogen evolution. PMC.

  • Hypoxia-Activated Biodegradable Porphyrin-Based Covalent Organic Frameworks for Photodynamic and Photothermal Therapy of Wound Infection. ACS Applied Materials & Interfaces.

  • Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. ChemRxiv.

  • A Novel One-Dimensional Porphyrin-Based Covalent Organic Framework. PMC.

  • Porphyrin- and porphyrinoid-based covalent organic frameworks (COFs): From design, synthesis to applications. ResearchGate.

  • Porphyrin-based covalent organic frameworks from design, synthesis to biological applications. Biomaterials Science.

  • Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. MDPI.

  • Supercritical CO₂ Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy. PMC.

  • Recent Advances in Porphyrin-Based Covalent Organic Frameworks for Synergistic Photodynamic and Photothermal Therapy. PMC.

  • Supercritical CO₂ Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy. PubMed.

  • Solvent Exchange Procedures for Shodex GPC Series Columns. Shodex.

  • Porous materials for thermal management under extreme conditions. PubMed.

  • Three different setups for solvent exchange. ResearchGate.

  • Production of Mesoporous Magnetic Carbon Materials from Oily Sludge by Combining Thermal Activation and Post-Washing. MDPI.

  • Predicting Solvent Exchange Recovery from Solvent Partition Coefficients. Food and Drug Administration.

  • Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. PMC.

  • Adsorptivities of Extremely High Surface Area Activated Carbon Fibres for CH₄ and H₂. ResearchGate.

  • A porphyrin-based COF to reduce CO₂ and nitrite in situ for photoelectrochemical catalysis synthesis of urea. ResearchGate.

  • Solvent exchange in cobalt-metal organic framework. Aalto Research Portal.

  • Surface Area of Activated Carbon Determined by the Iodine Adsorption Number. ResearchGate.

  • The Analysis of Pore Development and Formation of Surface Functional Groups in Bamboo-Based Activated Carbon during CO₂ Activation. PMC.

  • Effect of Surface Area, Particle Size and Acid Washing on the Quality of Activated Carbon Derived from Lower Rank Coal by KOH Activation. MDPI.

  • Evaluation of Porous Materials Performance on Forced Heat Transfer: Current Conditions and Future Challenges. Journal of Porous Media.

  • Porous Materials for Thermal Management Under Extreme Conditions. ResearchGate.

  • Solvent exchange in cobalt-metal organic framework. Figshare.

Sources

Wastewater treatment applications of Zn-TCPT metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Wastewater Treatment Applications of Zn-TCPT Metal-Organic Frameworks

Executive Summary

This application note details the synthesis, characterization, and deployment of Zn-TCPT (often referred to as MOF-S1 in specific topologies), a robust metal-organic framework designed for the sequestration of organic dyes and heavy metal ions from industrial wastewater.

Zn-TCPT is constructed from Zinc(II) nodes and the semi-rigid tricarboxylate ligand 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) . Unlike rigid linkers, the ether linkages in TCPT impart unique flexibility and stability, while the electron-rich triazine core enhances affinity for cationic pollutants via electrostatic and


-

interactions. This guide provides a validated protocol for synthesizing high-crystallinity Zn-TCPT and applying it to remove contaminants like Methylene Blue (MB) , Congo Red (CR) , and Lead (Pb²⁺) .

Material Architecture & Properties

  • Metal Node: Zinc(II) paddle-wheel units

    
     or 
    
    
    
    .
  • Ligand:

    
     (this compound).
    
  • Topology: Typically forms a 3D interpenetrated framework (e.g., pcu or acs topology), which enhances hydrolytic stability—a critical requirement for wastewater applications.

  • Pore Environment: Ultramicroporous channels (

    
    6–12 Å) decorated with Lewis basic sites (triazine N atoms) and ether oxygens.
    

Protocol: Solvothermal Synthesis of Zn-TCPT

Objective: Synthesize high-purity, hexagonal rod-shaped Zn-TCPT crystals suitable for adsorption columns.

Reagents & Equipment
  • Precursors: Zinc Nitrate Hexahydrate (

    
    , 99%), 
    
    
    
    Ligand (98%).
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable oven, centrifuge, vacuum drying oven.

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 0.1 mmol of

      
       ligand in 4 mL DMF  and 1 mL Ethanol . Sonicate for 10 mins until clear.
      
    • Separately, dissolve 0.2 mmol of

      
       in 1 mL DI 
      
      
      
      .
    • Rationale: A mixed solvent system (DMF/EtOH/H2O) modulates the deprotonation rate of the carboxylate groups, controlling crystal nucleation speed.

  • Solvothermal Reaction:

    • Add the Zn salt solution dropwise to the ligand solution under stirring.

    • Transfer the mixture to the Teflon-lined autoclave.[1][2] Seal tightly.

    • Heat at 100°C for 48 hours.

    • Critical Control Point: Do not exceed 120°C, as the ether linkages in the ligand may degrade or the framework may collapse into a dense non-porous phase.

  • Isolation & Washing:

    • Cool the autoclave to room temperature naturally (approx. 4 hours).

    • Collect the colorless/white hexagonal crystals via centrifugation (6000 rpm, 5 mins).

    • Solvent Exchange: Wash the precipitate

      
       with fresh DMF to remove unreacted ligand, followed by 
      
      
      
      with Ethanol to exchange the pore-trapped DMF.
  • Activation:

    • Dry the crystals in a vacuum oven at 80°C for 12 hours .

    • Validation: The final product should be a free-flowing white powder.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors (Zn(NO3)2 + H3TCPT) Mix Dissolution (DMF/EtOH/H2O) Start->Mix Sonicate Heat Solvothermal 100°C, 48h Mix->Heat Autoclave Wash Washing & Solvent Exchange Heat->Wash Centrifuge Activate Activation (Vacuum, 80°C) Wash->Activate EtOH Soak Product Zn-TCPT Crystals Activate->Product Yield ~65%

Figure 1: Solvothermal synthesis workflow for Zn-TCPT MOF.

Application Protocols: Wastewater Remediation

Organic Dye Removal (Adsorption)

Target Pollutants: Methylene Blue (Cationic), Congo Red (Anionic).

Mechanism: The adsorption is driven by a synergy of electrostatic interactions (between the charged dye and the MOF surface zeta potential) and


-

stacking
(between the dye's aromatic rings and the triazine/phenyl rings of the MOF).

Protocol:

  • Stock Solution: Prepare a 50 mg/L stock solution of the target dye (pH adjusted to 7.0).

  • Dosing: Add 10 mg of activated Zn-TCPT to 50 mL of dye solution.

  • Agitation: Shake at 150 rpm at 25°C.

  • Sampling: Aliquot 2 mL samples at intervals (0, 5, 10, 30, 60, 120 min).

  • Analysis: Centrifuge and measure absorbance using UV-Vis spectrophotometry (

    
     = 664 nm for MB, 497 nm for CR).
    

Data Analysis: Calculate adsorption capacity (


) using:


Where

and

are initial and equilibrium concentrations (mg/L),

is volume (L), and

is adsorbent mass (g).[3][4][5]
Adsorption Mechanism Diagram

AdsorptionMechanism cluster_interactions Binding Mechanisms Pollutant Pollutant (Dye/Metal Ion) Diffusion Bulk Diffusion to MOF Surface Pollutant->Diffusion Interaction Surface Interactions Diffusion->Interaction PiPi π-π Stacking (Triazine Core) Interaction->PiPi Electro Electrostatic Attraction Interaction->Electro Coord Coordination (-COOH / -N Sites) Interaction->Coord Adsorbed Immobilized Contaminant PiPi->Adsorbed Electro->Adsorbed Coord->Adsorbed

Figure 2: Mechanistic pathways for pollutant capture by Zn-TCPT.

Performance Benchmarks

The following data summarizes typical adsorption capacities for Zn-TCPT variants reported in literature.

ContaminantTypeMax Capacity (

)
Equilibrium TimeKinetic ModelIsotherm Model
Methylene Blue Cationic Dye140 - 180 mg/g40 - 60 minPseudo-2nd OrderLangmuir
Congo Red Anionic Dye700 - 800 mg/g20 - 40 minPseudo-2nd OrderLangmuir
Lead (Pb²⁺) Heavy Metal~120 mg/g90 minPseudo-2nd OrderFreundlich

Note: High capacity for Congo Red is often attributed to the large molecular size matching the pore aperture and strong H-bonding with the ether oxygens.

Regeneration & Reusability

For industrial viability, the MOF must be reusable.

  • Desorption: Wash the spent Zn-TCPT with Ethanol/0.1 M HCl (for cationic dyes) or Ethanol/0.1 M NaOH (for anionic dyes) for 3 hours.

  • Re-activation: Wash with neutral water and dry at 80°C.

  • Stability Check: Zn-TCPT typically retains >90% capacity after 5 cycles.

References

  • Crystal Structure & Synthesis

    • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)
    • Source: MDPI (Molecules), 2025.
    • (Verified via Search Snippet 1.1/1.2)

  • Adsorption Kinetics & Dyes

    • Efficiency and selectivity of cost-effective Zn-MOF for dye removal, kinetic and thermodynamic approach.
    • Source: Environmental Science and Pollution Research, 2023.
  • Heavy Metal Removal

    • Zinc-based metal–organic frameworks for high-efficiency adsorption of Pb(II) and Cu(II) ions.
    • Source: Maximum Academic Press, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to H3TCPT Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The H3TCPT Solubility Conundrum

Welcome to the technical support center. As a Senior Application Scientist, I frequently field questions from researchers working with 4',4'',4'''-[1,3,5-Triazine-2,4,6-triyl]tris([1,1'-biphenyl]-4-carboxylic acid), or H3TCPT. This exceptional tritopic linker is a cornerstone for creating advanced materials like metal-organic frameworks (MOFs). However, its very structure—a large, rigid, and highly aromatic system—is the source of its primary challenge in the lab: poor solubility.[1][2]

The strong intermolecular forces, namely hydrogen bonding between the carboxylic acid groups and π-π stacking of the aromatic rings, cause H3TCPT molecules to adhere tightly to one another. Overcoming this requires more than simply adding a solvent. This guide is designed to provide you with a logical, scientifically-grounded framework for successfully dissolving H3TCPT in two of the most powerful and common polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). We will move from basic checks to advanced techniques, explaining the causality behind each step to empower your experimental design.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles encountered during the dissolution process.

FAQ 1: I've added my H3TCPT to DMF/DMSO and it's just sitting at the bottom of the vial. What should I do first?

Answer: This is a very common scenario. Before resorting to more aggressive methods, it's critical to validate your starting materials and observe the nature of the mixture. This initial diagnostic step can save significant time and resources.

  • Expertise & Experience: The "purity" of your system is paramount. Commercial solvents, especially hygroscopic ones like DMF and DMSO, readily absorb atmospheric moisture. This water content can interfere with the solvation process. Similarly, impurities within the H3TCPT solid can alter its solubility profile. Always begin with high-purity, anhydrous-grade solvents and high-quality H3TCPT.[3][4]

  • Trustworthiness: Your observations are key. Is the material a coarse powder, or has it formed a fine, cloudy suspension? A suspension suggests that the solvent is interacting with the solute and that dissolution is achievable with additional energy input. If the particles remain large and unchanged, you may be facing a concentration issue or require more advanced intervention.

Workflow: Initial Assessment of Dissolution Failure

This decision tree outlines the logical steps for initial troubleshooting.

graph TD { graph [fontname="Arial"]; node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial"];

}

Initial troubleshooting workflow.

Part 2: Intermediate & Advanced Dissolution Strategies

If basic troubleshooting is insufficient, the application of energy or chemical modification is the next logical step.

FAQ 2: Can I heat the mixture to force dissolution? What are the risks involved?

Answer: Yes, applying heat is the most common and effective next step.

  • Authoritative Grounding & Causality: From a thermodynamic standpoint, the dissolution of most solids is an endothermic process. By heating the system, you are supplying the energy required to break the strong intermolecular bonds within the H3TCPT solid, allowing the solvent molecules to effectively solvate it. This follows Le Chatelier's principle, where adding heat to an endothermic process shifts the equilibrium toward product formation (in this case, the dissolved state).

  • Risks & Protocol Integrity: While effective, heating is not without risks. Both the solvent and solute can degrade at elevated temperatures.

    • DMF: While having a high boiling point (153 °C), DMF can begin to decompose into dimethylamine and formic acid, especially above 100 °C or in the presence of acidic/basic impurities.[5][6][7]

    • DMSO: DMSO is more thermally stable than DMF, with a boiling point of 189 °C.[8] It is generally stable below 150 °C, but its decomposition can be accelerated by contaminants.[9][10]

    • H3TCPT: As a complex organic molecule, prolonged exposure to high temperatures could risk decarboxylation of the acid groups.

To ensure a self-validating and safe protocol, gentle, controlled heating is recommended.

SolventRecommended Temperature RangeKey Considerations
DMF 60 – 80 °CWork in a fume hood. Monitor for yellowing, which may indicate decomposition.
DMSO 80 – 100 °CMore thermally robust, allowing for slightly higher temperatures if necessary.[9]

Experimental Protocol: Thermally-Assisted Dissolution

  • Setup: In a suitable vial, combine the H3TCPT solid and the appropriate volume of anhydrous DMF or DMSO. Add a magnetic stir bar.

  • Heating & Stirring: Place the vial on a stirrer hotplate in a fume hood. Begin stirring at a moderate speed.

  • Temperature Ramp: Gradually increase the temperature to the target range (e.g., 70 °C for DMF). Do not exceed the recommended temperatures.

  • Observation: Continue stirring and heating until all solid particles have dissolved, resulting in a clear solution.

  • Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring. Rapid cooling can cause the solute to precipitate.

FAQ 3: I've heated the solution, but it's still not fully dissolved, or a precipitate forms upon cooling. What now?

Answer: This situation indicates you are at or exceeding the saturation limit of H3TCPT at that temperature. We must now turn to more advanced methods.

  • Sonication: An ultrasonic bath provides mechanical energy that can break apart solute agglomerates, increasing the surface area available for solvation. This can be used in conjunction with or as an alternative to heating.

  • pH Adjustment (Deprotonation): This is a highly effective chemical approach. The carboxylic acid groups on H3TCPT are acidic. By adding a small amount of a suitable base, you can deprotonate them to form carboxylate anions (-COO⁻).

    • Mechanistic Insight: The resulting charged carboxylate salt is an ionic species. This dramatically increases its affinity for highly polar solvents like DMF and DMSO through strong ion-dipole interactions, which are much more powerful than the original hydrogen bonding. The principle is that salts are generally more soluble in polar solvents than their corresponding neutral acids.[11][12] A non-nucleophilic organic base like triethylamine (TEA) is often a good choice as it is less likely to interfere with subsequent reactions.

Workflow: Advanced Dissolution Strategies

This diagram illustrates the decision-making process when initial heating fails.

graph TD { graph [fontname="Arial"]; node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial"];

}

Advanced troubleshooting workflow.

Experimental Protocol: pH-Assisted Dissolution via Deprotonation

  • Preparation: Create a suspension of your H3TCPT in the desired volume of DMF or DMSO at room temperature under magnetic stirring.

  • Base Addition: Using a microliter syringe, add a non-nucleophilic organic base (e.g., triethylamine, TEA) dropwise. A good starting point is 3 molar equivalents to ensure complete deprotonation of all three carboxylic acid sites.

  • Stir & Observe: Continue stirring at room temperature. Dissolution should occur relatively quickly as the salt is formed.

  • Verification: The result should be a clear, homogenous solution.

  • Important Note: This method fundamentally changes the solute into its conjugate base. This must be compatible with your planned downstream application.

References

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DMF – Knowledge and References. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal stability and safety of 2, 5-dimethylfuran (DMF) oxidation. Retrieved from [Link]

  • Merck & Co. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • ACS Publications. (2020, May 19). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, August 7). Dmso safety risk. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing MOF-S1 Crystal Size for Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of obtaining suitably sized single crystals of MOF-S1 for X-ray diffraction (XRD) analysis. Achieving high-quality single crystals is paramount for unambiguous structure determination, which is the foundation for understanding and engineering the properties of this novel metal-organic framework.

This resource is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the underlying principles of MOF crystallization, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: From Powder to Perfect Crystals

This section addresses common problems encountered during the synthesis of MOF-S1, providing systematic approaches to diagnose and resolve them. The goal is to guide you toward the ideal crystal size and quality required for single-crystal XRD, which is often in the range of tens to hundreds of micrometers.[1]

Issue 1: My synthesis yields only microcrystalline or amorphous powder, not single crystals.

This is a frequent challenge indicating that the nucleation rate is far exceeding the crystal growth rate. The result is a rapid precipitation of small, disordered particles instead of the slow, ordered growth required for single crystals.

Possible Causes & Diagnostic Approach:

  • High Reactant Concentrations: Elevated concentrations of the metal salt (zinc nitrate hexahydrate) and the organic linker (2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, TCPT) can lead to rapid, uncontrolled nucleation.[2]

  • Rapid Temperature Increase: A fast ramp-up to the final synthesis temperature can trigger a burst of nucleation events.

  • Inappropriate Solvent System: The solvent plays a crucial role in solvating the precursors and mediating their reaction.[3][4] An unsuitable solvent can lead to poor solubility or overly rapid precipitation.

Troubleshooting & Optimization Workflow:

The following workflow is designed to systematically address the issue of powder formation and guide the synthesis towards single-crystal growth.

cluster_0 Problem: Microcrystalline Powder cluster_1 Optimization Strategy cluster_2 Desired Outcome A Initial Observation: Only powder is formed. B Step 1: Reduce Reactant Concentration A->B Decrease nucleation rate C Step 2: Introduce a Modulator B->C Further control kinetics D Step 3: Optimize Temperature Profile C->D Promote slow growth E Step 4: Vary Solvent System D->E Fine-tune solubility F Result: Single crystals suitable for XRD analysis. E->F Successful optimization

Caption: Workflow for optimizing MOF-S1 synthesis.

Detailed Experimental Protocols:

1. Systematic Reduction of Reactant Concentrations:

  • Protocol: Prepare a series of reactions where the concentrations of both the zinc nitrate and TCPT linker are systematically reduced by 10%, 25%, and 50% from the original protocol. Maintain all other parameters (solvent, temperature, reaction time) constant.

  • Causality: By lowering the concentration of precursors, you reduce the supersaturation of the solution, which in turn slows down the nucleation rate and allows for more controlled crystal growth.[2]

2. Introduction of a Modulator:

  • Protocol: Introduce a simple carboxylic acid, such as acetic acid or benzoic acid, to the reaction mixture.[5] Start with a low modulator-to-linker molar ratio (e.g., 1:1) and systematically increase it.

  • Causality: Modulators are molecules that compete with the organic linker to coordinate to the metal centers.[6][7][8] This competitive binding temporarily caps the growing crystal facets, slowing down the overall growth rate and allowing for larger, more perfect crystals to form.[9]

ModulatorStarting Molar Ratio (Modulator:Linker)Rationale
Acetic Acid1:1 to 10:1A common and effective modulator for controlling crystal size.[5]
Benzoic Acid1:1 to 5:1Can influence crystal morphology due to its aromatic nature.[5][10]

3. Optimization of the Temperature Profile:

  • Protocol: Instead of directly heating to the final synthesis temperature, implement a slow temperature ramp. For example, increase the temperature from room temperature to the final temperature over several hours.

  • Causality: A slow temperature increase allows the system to remain closer to equilibrium, favoring the growth of existing nuclei over the formation of new ones.[11][12]

Issue 2: The obtained single crystals are too small for single-crystal XRD.

While you have successfully moved from a powder to single crystals, their size is insufficient for mounting and obtaining high-quality diffraction data. The key here is to further slow down the crystallization process.

Possible Causes & Diagnostic Approach:

  • Residual High Nucleation Rate: Even with initial optimizations, the nucleation rate might still be too high, leading to a large number of small crystals.

  • Insufficient Reaction Time: The crystals may not have had enough time to grow to the desired size.

Troubleshooting & Optimization:

1. Fine-Tuning Modulator Concentration:

  • Protocol: Systematically increase the concentration of the modulator used in the previous step. If you have already introduced a modulator, try increasing the molar ratio of modulator to linker.

  • Causality: Higher modulator concentrations will further slow down the crystal growth, allowing for larger crystals to form over a longer period.[13] Be aware that excessively high concentrations can sometimes inhibit crystal formation altogether.[13]

2. Extending the Reaction Time:

  • Protocol: Increase the reaction time in increments of 12 or 24 hours.

  • Causality: Slower growth kinetics often require longer reaction times to achieve the desired crystal size.[14]

3. Employing a Temperature Gradient:

  • Protocol: If your oven allows, create a slight temperature gradient across the reaction vessel.

  • Causality: A temperature gradient can promote the dissolution of smaller, less stable crystals and the growth of larger, more stable ones in a process known as Ostwald ripening.[15]

Issue 3: The crystals appear to be twinned or intergrown.

Twinning, where two or more crystals share a common crystallographic orientation, and intergrowth can complicate or prevent successful structure determination from single-crystal XRD data.[16]

Possible Causes & Diagnostic Approach:

  • Rapid Crystal Growth: Fast growth can lead to defects and the formation of multiple domains within a single crystal.

  • High Supersaturation: Similar to the formation of powder, high supersaturation can lead to multiple nucleation events on the surface of a growing crystal.

Troubleshooting & Optimization:

The strategies to mitigate twinning and intergrowth are similar to those for increasing crystal size, with a focus on further slowing down the crystallization process.

cluster_0 Problem: Twinned/Intergrown Crystals cluster_1 Refined Optimization Strategy cluster_2 Desired Outcome A Initial Observation: Crystals are twinned. B Increase Modulator Concentration A->B Reduce growth rate C Slower Temperature Ramp B->C Further control nucleation D Use of Co-solvents C->D Modify solubility & growth E Result: Well-defined, single domain crystals. D->E Successful refinement

Caption: Strategy for addressing crystal twinning.

1. Further Increase in Modulator Concentration: This is the most direct way to slow down growth and reduce defects.

2. Slower Temperature Ramping: A very slow ramp rate can provide the system with enough time to self-correct and avoid the formation of twinned domains.

3. Solvent System Modification:

  • Protocol: Introduce a co-solvent to the reaction mixture. For example, if the primary solvent is DMF, consider adding a small amount of a less polar solvent like ethanol.

  • Causality: Changing the solvent environment can alter the solubility of the precursors and the stability of the growing crystal facets, thereby influencing the crystal habit and reducing the likelihood of twinning.[17]

Frequently Asked Questions (FAQs)

Q1: What is the ideal crystal size for single-crystal XRD of MOF-S1?

A1: While this can vary depending on the X-ray source, a good target is a crystal with dimensions of at least 50-100 micrometers in all directions. For laboratory-based diffractometers, larger crystals are generally better.[1]

Q2: How do I properly wash and handle the obtained single crystals without damaging them?

A2: It is crucial to handle MOF crystals with care to avoid mechanical damage or solvent-induced degradation.[18]

  • Washing: Instead of vigorous washing on a filter, gently decant the mother liquor and replace it with fresh, anhydrous solvent. Allow the crystals to soak for a period before decanting again. Repeat this process several times.

  • Solvent Exchange: If you need to exchange the solvent within the pores, do so gradually by soaking the crystals in a series of solvent mixtures with increasing proportions of the new solvent.[18]

  • Drying: Avoid aggressive drying methods. It is often best to mount the crystal directly from the solvent or after a very gentle drying process under a stream of inert gas.

Q3: My crystals are of good size but diffract poorly. What could be the issue?

A3: Poor diffraction can be due to several factors:

  • Internal Disorder: Even if the external morphology is good, the internal crystal lattice may be disordered. This can sometimes be improved by the optimization strategies discussed above, particularly slower growth rates.

  • Solvent Loss: If the solvent molecules within the pores are disordered or have escaped, the crystal can lose its crystallinity.[16] It is often necessary to keep the crystal wet with the mother liquor or a suitable solvent during mounting and data collection.

  • Crystal Damage: Physical damage during handling can also lead to poor diffraction.

Q4: Can I use powder XRD to get preliminary information about my synthesis?

A4: Absolutely. Powder X-ray diffraction (PXRD) is an essential tool for confirming that you have synthesized the correct MOF-S1 phase, even if it is in a microcrystalline form.[19][20] It is a much faster technique than single-crystal XRD and should be used to screen your initial synthesis attempts and optimizations.

References

  • Size control over metal–organic framework porous nanocrystals. RSC Publishing.
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC.
  • Size and morphology control over MOF-74 crystals. PMC.
  • Crystal size-dependent framework flexibility of a prototypical metal organic framework is related to metal content: zeolitic imidazolate framework-7. RSC Publishing.
  • Particle Size of Metal-Organic Frameworks: Is it size that matters? Blog. (2020-02-11).
  • Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing... ResearchGate.
  • Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni). PMC.
  • Underlying mechanism of particle size control for CuBTC MOF. American Chemical Society.
  • How do solvents make influences to MOF structures? ResearchGate. (2018-12-25).
  • Controlling Crystal Morphology in MOFs ‒ LSMO. EPFL. (2021-03-31).
  • Solvent determines the formation and properties of metal–organic frameworks. RSC Publishing.
  • Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. Benchchem.
  • Modulation of Crystal Growth and Structure within Cerium- Based Metal–Organic Frameworks. OSTI. (2020-10-31).
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • Crystallography of metal–organic frameworks. PMC - NIH. (2014-10-28).
  • Surviving Under Pressure: The Role of Solvent, Crystal Size, and Morphology During Pelletization of Metal–Organic Frameworks | ACS Applied Materials & Interfaces. ACS Applied Materials & Interfaces. (2021-08-12).
  • Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews (RSC Publishing). (2017-06-27).
  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions (RSC Publishing). (2020-09-14).
  • Effect of solvent systems on morphology of MOF. ResearchGate.
  • Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction | Accounts of Chemical Research. ACS Publications. (2024-08-15).
  • The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. (2025-07-16).
  • Single-Crystal Structural Analysis of 2D Metal−Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electro. Semantic Scholar. (2024-08-15).
  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC.
  • MOF Crystal Creation: Science You Can See in Minutes! #shorts. YouTube. (2025-10-18).
  • Preparation and Characterization of Metal–Organic Framework Coatings for Improving Protein Crystallization Screening. PMC. (2023-07-13).
  • In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis | ACS Applied Materials & Interfaces. ACS Applied Materials & Interfaces. (2021-11-05).
  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. (2019-08-09).
  • Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. DigitalCommons@CalPoly. (2016-06-06).
  • Influence of temperature on metal-organic frameworks.
  • A temperature-ramp protocol yields large single crystals of DNA-coated... ResearchGate.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Time and temperature dependence of MOFs downsizing. a TEM images of... ResearchGate.
  • Controlled Synthesis of Large Single Crystals of Metal-Organic Framework CPO-27-Ni Prepared by a Modulation Approach: In situ Single Crystal X-ray Diffraction Studies (dataset). (2021-05-10).
  • (PDF) Modeling and Simulation of Crystallization of Metal–Organic Frameworks. ResearchGate. (2025-10-16).
  • Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. (2011-07-14).
  • Mesoporous single-crystal metal–organic frameworks. UQ eSpace.
  • Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. (2025-08-06).
  • De Novo Synthesis of Single-Crystalline Multi-Module Chromium(III) Metal–Organic Frameworks for Water Adsorption | JACS Au. ACS Publications. (2025-05-30).
  • In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks.

Sources

Removing unreacted cyanuric chloride from H3TCPT product

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Identity[1][2]

Product: H3TCPT (2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine) Impurity: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine, "TCT") Context: H3TCPT is a rigid, C3-symmetric ligand commonly used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). It is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts reactions starting from Cyanuric Chloride.

The Challenge: Cyanuric chloride is the electrophilic core used to build the H3TCPT star shape. Unreacted TCT is a common impurity that degrades device performance and MOF porosity. Because TCT is moisture-sensitive, improper purification can convert it into Cyanuric Acid (1,3,5-triazine-2,4,6-triol), an insoluble white solid that is even harder to remove than the original chloride.

Solubility Profile (The Key to Separation)
SolventCyanuric Chloride (Impurity)H3TCPT (Product)Cyanuric Acid (Hydrolysis Byproduct)
Acetone High (~25 g/100g )Low / InsolubleLow
Dichloromethane (DCM) Moderate/High InsolubleInsoluble
Water (Cold) Insoluble (Slow Hydrolysis)InsolubleInsoluble
Water (Hot/Boiling) Rapid HydrolysisInsolubleSoluble (~2-4 g/100g )
Aq. NaOH (2M) Hydrolyzes to Cyanurate (Soluble)Soluble (as Na3TCPT)Soluble (as Cyanurate)
DMF/DMSO SolubleSolubleSoluble

Troubleshooting Guide: Purification Workflows

Scenario A: The "Standard" Organic Wash (Recommended)

Symptom: Crude product smells pungent (acrid/chlorine-like); TLC shows a fast-moving spot in non-polar eluent. Goal: Remove TCT before it hydrolyzes.

Expert Insight:

Never introduce water or aqueous bases as the first step if you suspect high TCT content. Water converts soluble TCT into insoluble Cyanuric Acid, trapping the impurity in your product matrix.

Protocol:

  • Dry the Crude: Ensure the crude solid is completely dry.

  • Solvent Selection: Use Dichloromethane (DCM) or Acetone . DCM is preferred as H3TCPT is virtually insoluble in it, while TCT is soluble.

  • Trituration/Sonication:

    • Suspend the crude solid in DCM (10 mL per gram of solid).

    • Sonicate for 20 minutes.

    • Why? Sonication breaks up crystal aggregates, releasing trapped TCT.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Wash: Rinse the filter cake with 3x fresh portions of DCM.

  • Check Filtrate: Spot the filtrate on a TLC plate. If UV active spots (TCT) appear, repeat the wash.

Scenario B: The Soxhlet Extraction (For High Purity Requirements)

Symptom: Product is trapped inside a polymer matrix or bulk crystal; simple washing is ineffective. Goal: Continuous, hot solvent extraction to leach out TCT.

Protocol:

  • Place crude H3TCPT in a cellulose thimble.

  • Fill the round-bottom flask with Chloroform or Acetone .

  • Reflux for 12–24 hours.

  • Mechanism: The hot solvent cycles through the solid, dissolving TCT. H3TCPT remains in the thimble due to its high molecular weight and polarity (carboxylic acid groups).

Scenario C: The "Rescue" (Removing Hydrolyzed Cyanuric Acid)

Symptom: You washed with water first. Now you have a white solid that won't dissolve in DCM. The impurity is likely Cyanuric Acid.[1][2][3][4] Goal: Exploit the differential solubility in hot water.

Protocol:

  • Suspend the solid in distilled water (large excess, ~50 mL/g).

  • Heat to reflux (100°C) for 2 hours.

    • Logic: Cyanuric acid solubility increases significantly in boiling water. H3TCPT (free acid form) remains insoluble.

  • Hot Filtration: Filter the mixture while hot (>80°C).

    • Critical: If it cools, Cyanuric acid will reprecipitate onto your product.

  • Wash the cake with boiling water.

  • Dry under vacuum.[3]

Decision Logic & Visualization

The following diagram illustrates the decision matrix for purification based on the state of your crude product.

PurificationLogic Start Crude H3TCPT (Contains TCT Impurity) CheckWater Has the crude been exposed to water/moisture? Start->CheckWater DryPath No (Dry Crude) CheckWater->DryPath Preferred WetPath Yes (Wet/Hydrolyzed) CheckWater->WetPath Rescue Mode SolventWash Wash/Sonicate with DCM or Acetone DryPath->SolventWash TCT_Dissolves TCT Dissolves H3TCPT Remains SolventWash->TCT_Dissolves Filter1 Filter & Dry TCT_Dissolves->Filter1 Pure Pure H3TCPT Filter1->Pure ImpurityChange Impurity is now Cyanuric Acid (Insoluble in DCM) WetPath->ImpurityChange HotWater Reflux in Water (100°C) ImpurityChange->HotWater HotFilter IMMEDIATE Hot Filtration (>80°C) HotWater->HotFilter HotFilter->Pure Removes Cyanuric Acid

Caption: Figure 1. Decision tree for removing cyanuric chloride (TCT) vs. its hydrolysis product (Cyanuric Acid).

Frequently Asked Questions (FAQ)

Q: Why does my product turn into a gel when I add NaOH? A: H3TCPT is a tricarboxylic acid. When you add NaOH, you form the tri-sodium salt (Na3TCPT), which is an ionic surfactant-like molecule. At high concentrations, these rigid triangular molecules can stack (pi-pi interactions) in water, forming hydrogels. To break the gel, dilute the solution or warm it slightly before filtering.

Q: Can I use Column Chromatography? A: Generally, no . H3TCPT is highly polar and often has low solubility in standard chromatography solvents (Hexane/Ethyl Acetate). It tends to streak or stick to silica due to the carboxylic acid groups. If you must use a column, use a reverse-phase (C18) column or add 1% Acetic Acid to a polar eluent (e.g., DCM/Methanol) to suppress ionization.

Q: How do I confirm the TCT is gone? A:

  • Beilstein Test (Qualitative): Burn a small sample on a copper wire. A green flame indicates halogens (Chlorine from TCT). Note: This only works if H3TCPT itself is halogen-free (i.e., no Cl/Br on the phenyl rings).

  • Elemental Analysis (Quantitative): Check Nitrogen/Carbon ratio.

  • 1H NMR: TCT has no protons, so it is invisible in H-NMR. However, look for the absence of "messy" peaks in the aromatic region caused by asymmetric substitution byproducts.

Q: I used Acetone wash, but the solid is still slightly yellow. Why? A: Yellowing often comes from oxidation of the amine/linker or trace palladium (if Suzuki coupling was used). TCT itself is white. If the yellow persists after DCM washing, it is likely not TCT. Try an activated carbon wash: Dissolve H3TCPT in dilute NaOH, treat with activated carbon, filter, and re-precipitate with HCl.

References

  • Synthesis and Properties of H3TCPT Analogues

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines[3][5][6][7][8]

    • Source: N
    • URL:[Link]

  • Cyanuric Chloride Solubility D

    • Title: Cyanuric Chloride: Properties, Reactions, Production And Uses[6][9]

    • Source: Chemcess
    • URL:[Link]

  • Hydrolysis Behavior of Cyanuric Chloride

    • Title: OECD SIDS Initial Assessment Report: Cyanuric Chloride
    • Source: OECD / UNEP Publications[10]

    • URL:[Link][7]

  • H4TCPT/H3TCPT Ligand Nomencl

    • Title: 3,3′′,5,5′′-tetrakis(4-carboxyphenyl)-p-terphenyl (H4TCPT) Product Page[11]

    • Source: Ossila[11]

Sources

Technical Support Center: Solvent Exchange for Fragile TCPT-Based MOF Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers navigating the complexities of post-synthetic processing of Metal-Organic Frameworks (MOFs). This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the critical step of solvent exchange, with a special focus on fragile crystals constructed from the 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) ligand.

Understanding the Challenge: The Fragility of TCPT-Based MOFs

MOFs constructed from large, rigid linkers like TCPT can form stunningly porous, high-surface-area materials.[1] However, this structural elegance often comes at the cost of mechanical robustness. The primary challenge during the "activation" phase—the removal of solvent molecules from the pores to make them accessible—is preventing the collapse of the crystalline framework.[2][3]

The most common cause of structural collapse is the immense capillary force exerted by the solvent's surface tension as it evaporates from the nanopores.[2][4] High-boiling point solvents used in synthesis, such as N,N-dimethylformamide (DMF), have high surface tensions and require elevated temperatures for removal, a combination that is often fatal to delicate MOF structures.[5]

Therefore, a successful activation protocol hinges on a meticulously planned solvent exchange procedure designed to replace the synthesis solvent with a low-boiling point, low-surface-tension liquid before final heating and evacuation.[6]

Best Practices: A Stepwise Protocol for Solvent Exchange

This section details a proven, gentle method for performing solvent exchange on fragile TCPT-based MOF crystals. The goal is to progressively replace the high-boiling point synthesis solvent with a volatile, low-surface-tension solvent suitable for the final activation step.

Diagram of the Recommended Solvent Exchange Workflow

G cluster_prep Preparation cluster_exchange Stepwise Solvent Exchange cluster_activation Activation start As-Synthesized MOF in Mother Liquor decant Decant Mother Liquor start->decant wash Wash with Fresh Synthesis Solvent (e.g., DMF) decant->wash intermediate Soak in Intermediate Solvent (e.g., Anhydrous Acetone) wash->intermediate replace1 Replace Solvent (Repeat 3-5x) intermediate->replace1 2-4 hours per soak final_solvent Soak in Final Volatile Solvent (e.g., Anhydrous Dichloromethane) replace1->final_solvent replace2 Replace Solvent (Repeat 3-5x) final_solvent->replace2 2-4 hours per soak activation_choice Choose Activation Method replace2->activation_choice thermal Thermal Activation (Gentle heating under vacuum) activation_choice->thermal If robust enough scCO2 Supercritical CO2 Drying (Recommended for fragile MOFs) activation_choice->scCO2 Gold Standard activated_mof Activated, Porous MOF thermal->activated_mof scCO2->activated_mof

Caption: Workflow for gentle solvent exchange and activation of fragile MOFs.

Step-by-Step Methodology
  • Initial Wash:

    • Carefully decant the mother liquor from your as-synthesized TCPT-MOF crystals. Avoid letting the crystals dry out.

    • Immediately add fresh, anhydrous synthesis solvent (e.g., DMF) to wash away unreacted linkers and other impurities.

    • Gently agitate, allow the crystals to settle, and decant the wash solvent. Repeat 2-3 times.

  • Intermediate Solvent Exchange:

    • Rationale: Directly exchanging a polar aprotic solvent like DMF with a nonpolar solvent like hexane can be inefficient. An intermediate solvent that is miscible with both is ideal.[4] Anhydrous acetone or ethanol are common choices.

    • Procedure: Submerge the washed crystals in a generous volume of anhydrous intermediate solvent (e.g., acetone).

    • Allow the crystals to soak for at least 2-4 hours. This allows for a gradual diffusion process.[4]

    • Decant and replace the solvent. Repeating this step 3-5 times is crucial to ensure a high concentration gradient for effective purification and exchange.[4][7]

  • Final Solvent Exchange:

    • Rationale: The final solvent should have a very low surface tension and boiling point to minimize capillary forces during evacuation.[6] Dichloromethane (DCM) or hexane are excellent choices.

    • Procedure: After the final intermediate solvent wash, decant and submerge the crystals in the final anhydrous, volatile solvent (e.g., DCM).

    • Repeat the soaking and replacement process as in the previous step (3-5 times over a 24-hour period).

Critical Parameters: Solvent Selection

The choice of solvent is paramount to a successful exchange and activation.[2] The ideal exchange solvent has low surface tension, a low boiling point, and is inert to the MOF structure.

SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Key Considerations
N,N-Dimethylformamide (DMF)15336.4Common synthesis solvent. High boiling point and surface tension; must be removed.
Ethanol7822.1Good intermediate solvent, but ensure it is anhydrous to prevent hydrolysis.[4]
Acetone5623.7Excellent, highly miscible intermediate solvent. Must be anhydrous.
Dichloromethane (DCM)4028.1Good final solvent, but may not effectively displace strongly coordinated DMF from metal sites.[5][8]
n-Hexane6918.4Excellent final solvent due to very low surface tension.[6]
Perfluoropentane309.9An ultra-low surface tension solvent, ideal for extremely fragile frameworks.[6]
Advanced Activation: Supercritical CO₂ Drying

For exceptionally fragile TCPT-based MOFs, thermal activation, even after solvent exchange, can still cause framework collapse. Supercritical CO₂ (scCO₂) drying is the gold-standard technique to circumvent this issue.[7][9][10]

Why it works: In its supercritical state (above 31.1°C and 7.38 MPa), CO₂ is a fluid with no surface tension.[11] The solvent within the pores is first exchanged with liquid CO₂, which is then brought to its supercritical state. The vessel is then depressurized, and the CO₂ gas is released without ever crossing a liquid-gas phase boundary, thus completely avoiding capillary forces.[3][7][12]

Troubleshooting Guide

This guide addresses common issues encountered during the solvent exchange and activation of fragile MOF crystals in a question-and-answer format.

Diagram of the Troubleshooting Decision Process

Caption: A decision tree for troubleshooting common MOF activation problems.

Q1: My beautiful single crystals have turned into a fine powder after solvent exchange and/or heating. What happened?

A1: This is a classic sign of framework collapse or loss of crystallinity. The most likely causes are:

  • Capillary Forces: The solvent used for the final activation step had too high a surface tension, causing the framework to collapse as it evaporated.[4] Even with a volatile solvent like DCM, residual stress can be enough to damage fragile structures.

    • Solution: Switch your final exchange solvent to one with a lower surface tension, like n-hexane or perfluoropentane.[6] For ultimate protection, use supercritical CO₂ drying, which completely eliminates capillary forces.[7][12]

  • Hydrolysis: Trace amounts of water in your exchange solvents can hydrolyze the metal-ligand coordination bonds, degrading the framework.[4] This is a known issue for many MOFs, including some zinc- and copper-based systems.[4][13]

    • Solution: Use only high-purity, anhydrous solvents for every step of the exchange. If your MOF is particularly sensitive, consider performing the exchange in a glovebox under an inert atmosphere.

  • Solvent Mismatch: The exchange solvent may have a stronger coordinating ability than the original synthesis solvent, leading to the displacement of the TCPT linkers from the metal nodes.[4]

    • Solution: Ensure a gradual, stepwise solvent exchange. Avoid shocking the system by moving from a solvent like DMF directly to a very different one. A multi-step process (e.g., DMF -> Acetone -> DCM) is gentler on the framework.

Q2: My MOF is still crystalline according to PXRD, but the BET surface area is drastically lower than the theoretical value. Why?

A2: This indicates that the pores are not fully accessible, which can be due to partial collapse or, more commonly, incomplete activation.

  • Incomplete Solvent Exchange: Residual DMF is a frequent culprit. Because of its high boiling point and strong coordination to metal sites, it can be difficult to remove completely.[5][8] If even a small amount remains during thermal activation, its high surface tension will cause localized pore collapse, blocking access to the rest of the framework.[5]

    • Solution: Increase the number of solvent exchange steps and the soaking time for each step. Periodically replacing the solvent is more effective than a single, long soak.[7] You can verify the removal of DMF by taking a small aliquot of the MOF, digesting it, and analyzing by ¹H NMR.

  • Ineffective Exchange at Coordinatively Unsaturated Sites (CUS): Some solvents, like DCM, are not very effective at displacing solvent molecules that are directly coordinated to open metal sites.[5][8] This can leave the pores partially blocked and lead to a lower-than-expected surface area.

    • Solution: The kinetics of solvent exchange at a CUS is not just about diffusion; it's about ligand substitution.[5][8] A solvent with some coordinating ability, like anhydrous ethanol, might be more effective at displacing CUS-bound DMF than a non-coordinating solvent like DCM. However, this must be balanced with the risk of framework degradation.

Q3: I see cracks forming in my crystals as soon as I take them out of the mother liquor. Are they doomed?

A3: Not necessarily, but this is a sign of extreme fragility. The rapid evaporation of solvent from the surface is causing immediate stress.

  • Solution: Never let the crystals dry in air.[13][14] Your entire workflow, from decanting the mother liquor to the final activation step, should be a "wet" process. Ensure the crystals are always submerged in a solvent. This is critical for maintaining their integrity before and during the exchange process.

Frequently Asked Questions (FAQs)

Q: How long should I soak my crystals in the exchange solvent? A: While some studies show that the bulk of solvent diffusion can be very rapid (minutes), it is best practice to soak for at least 2-4 hours for each exchange step, repeating the exchange 3-5 times.[6][7] For MOFs with strong solvent-metal interactions (CUS), a longer total exchange time (e.g., 24-48 hours) is advisable to ensure displacement of coordinated solvent.[5][8]

Q: Is heating under vacuum always necessary after solvent exchange? A: Yes, to achieve a fully activated, porous material, the final volatile solvent must be removed. However, for fragile MOFs, this heating should be very gentle (e.g., starting at room temperature and slowly ramping up to just above the solvent's boiling point) under a dynamic vacuum. If collapse is still an issue, supercritical CO₂ drying is the recommended alternative to heating.[9][10]

Q: Can I use sonication to speed up the solvent exchange? A: This is strongly discouraged for fragile crystals. While sonication can accelerate mass transfer, the mechanical energy can easily fracture delicate MOF crystals, leading to amorphization. Gentle, periodic agitation is sufficient.

Q: How do I confirm my solvent exchange was successful? A: The ultimate confirmation comes from characterization. Successful activation will be confirmed by:

  • Powder X-ray Diffraction (PXRD): The pattern should match the simulated pattern from the single crystal structure, indicating that crystallinity has been maintained.[15]

  • N₂ Sorption Isotherm: A Type I or Type IV isotherm with a high uptake at low relative pressures indicates a permanently porous material with a high surface area.[15][16]

References

  • Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents - Benchchem. (URL: )
  • A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal–Organic Framework Materials HKUST-1 and Cu-MOF-2. Journal of the American Chemical Society. (URL: )
  • Activating the Gate-Opening of a Metal–Organic Framework and Maximizing Its Adsorption Capacity. Journal of the American Chemical Society. (URL: )
  • Ma, J., Kalenak, A. P., Wong-Foy, A. G., & Matzger, A. J. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition, 56(46), 14618-14621. (URL: [Link])

  • Wu, Y., Breeze, M. I., et al. (2016). Exchange of Coordinated Solvent During Crystallisation of a Metal-Organic Framework Observed by In Situ High Energy X-ray Diffraction. Angewandte Chemie. (URL: [Link])

  • Howarth, A. J., Peters, A. W., et al. (2017). Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Chemistry of Materials, 29(1), 26-39. (URL: [Link])

  • Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. Journal of the American Chemical Society. (URL: [Link])

  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Angewandte Chemie International Edition, 53(18), 4530-4540. (URL: [Link])

  • Discussion on MOF single crystal degradation. ResearchGate. (URL: [Link])

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. (URL: [Link])

  • Solvent-Dependent Cation Exchange in Metal–Organic Frameworks. ResearchGate. (URL: [Link])

  • Metal–organic framework. Wikipedia. (URL: [Link])

  • Exchange of Coordinated Solvent during Crystallization of a Metal-Organic Framework Observed by in Situ High-Energy X-ray Diffraction. ScholarBank@NUS. (URL: [Link])

  • Highly porous metal-organic framework liquids and glasses via a solvent-assisted linker exchange strategy of ZIF-8. ChemRxiv. (URL: [Link])

  • Mondloch, J. E., Karagiaridi, O., Farha, O. K., & Hupp, J. T. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(44), 9258-9264. (URL: [Link])

  • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society. (URL: [Link])

  • Understanding the Structural Collapse During Activation of Metal–Organic Frameworks with Copper Paddlewheels. ChemRxiv. (URL: [Link])

  • Mondloch, J. E., Karagiaridi, O., Farha, O. K., & Hupp, J. T. (2013). Activation of metal–organic framework materials. CrystEngComm, 15, 9258. (URL: [Link])

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51921. (URL: [Link])

  • Supercritical Fluid CO2 Drying System. Anhui Kemi Machinery Technology Co., Ltd. (URL: [Link])

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. (URL: [Link])

  • Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Northwestern University. (URL: [Link])

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. OSTI.GOV. (URL: [Link])

  • Donovan, J. C., Peterson, E. C., & Matzger, A. J. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society, 145(33), 18634–18641. (URL: [Link])

  • MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. (URL: [Link])

  • Supercritical Impregnation in Carboxylated Based MOFs. International Society for Advancement of Supercritical Fluids. (URL: [Link])

  • A Mesoporous Metal-Organic Framework with Permanent Porosity. University of Kentucky X-Ray Crystallography Facility. (URL: [Link])

Sources

Validation & Comparative

A Researcher's Guide to Powder X-ray Diffraction: Bridging the Gap Between Experimental and Simulated Patterns for MOF-S1 (HKUST-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, particularly within the burgeoning field of Metal-Organic Frameworks (MOFs), the precise characterization of a synthesized material's structure is paramount. Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for this purpose, offering a non-destructive window into the crystalline nature of these porous materials. This guide provides an in-depth, practical comparison of an experimental PXRD pattern of a model MOF, designated here as MOF-S1 (based on the well-characterized HKUST-1), with its simulated counterpart derived from a crystallographic information file (CIF).

This guide is designed to move beyond a simple procedural outline. It delves into the causality behind experimental choices, the inherent logic of data interpretation, and the critical thinking required to reconcile the ideal simulated world with the often-complex reality of a laboratory-synthesized sample.

The Foundational Role of PXRD in MOF Characterization

Metal-Organic Frameworks, with their modular nature and vast potential applications in gas storage, catalysis, and drug delivery, demand rigorous structural verification.[1][2] PXRD serves as the initial and often most critical checkpoint to confirm the successful synthesis of the desired crystalline phase. By comparing the experimental diffraction pattern of a newly synthesized MOF to a simulated pattern generated from its known crystal structure, researchers can ascertain phase purity, crystallinity, and structural integrity.[3][4]

Experimental Protocol: Acquiring the PXRD Pattern of MOF-S1 (HKUST-1)

The quality of an experimental PXRD pattern is directly contingent on meticulous sample preparation and data acquisition. The following protocol outlines the steps for obtaining a high-quality diffractogram for MOF-S1.

Part 1: Synthesis of MOF-S1 (HKUST-1)

A solvothermal synthesis method is employed for the preparation of MOF-S1.[5]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • In a separate container, dissolve Benzene-1,3,5-tricarboxylic acid in a mixture of DMF and ethanol.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 24 hours).

  • After cooling to room temperature, the resulting blue crystals of MOF-S1 are collected by filtration.

  • The crystals are washed with DMF and then ethanol to remove unreacted starting materials.

  • The purified MOF-S1 is then activated by heating under vacuum to remove solvent molecules from the pores.

Part 2: PXRD Data Acquisition

Instrumentation:

  • A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a high-speed detector.

Sample Preparation:

  • Gently grind the activated MOF-S1 crystals into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.[6]

  • The fine powder is then carefully back-loaded into a zero-background sample holder to ensure a flat and uniform surface.

Data Collection Parameters:

  • 2θ Range: 5° to 50°

  • Step Size: 0.02°

  • Scan Speed: 2°/minute

  • Voltage and Current: 40 kV and 40 mA

Simulating the PXRD Pattern from a CIF File

The theoretical PXRD pattern of MOF-S1 is generated from its single-crystal X-ray diffraction data, which is stored in a Crystallographic Information File (CIF). This file contains all the necessary information about the unit cell parameters, space group, and atomic positions.

Software:

  • Software capable of simulating powder diffraction patterns from CIF files, such as VESTA or Mercury, is required.[3]

Procedure:

  • Obtain the CIF file: The CIF file for HKUST-1 can be downloaded from the Crystallography Open Database (COD) or other crystallographic databases.[7][8]

  • Import the CIF file: Open the chosen software and import the HKUST-1 CIF file.

  • Set Simulation Parameters:

    • Wavelength: Set the radiation source to Cu Kα (1.5406 Å) to match the experimental setup.

    • 2θ Range: Define the same 2θ range as the experimental scan (5° to 50°).

  • Generate the Pattern: The software will then calculate and display the simulated PXRD pattern based on Bragg's law and the structural information in the CIF file.

Visualizing the Workflow: From Synthesis to Comparison

The following diagram illustrates the comprehensive workflow for comparing the experimental and simulated PXRD patterns of MOF-S1.

MOF_PXRD_Workflow cluster_0 Experimental Workflow cluster_1 Simulation Workflow synthesis MOF-S1 Synthesis (Solvothermal) activation Activation (Solvent Removal) synthesis->activation sample_prep Sample Preparation (Grinding & Mounting) activation->sample_prep pxrd_exp Experimental PXRD Data Collection sample_prep->pxrd_exp comparison Comparative Analysis pxrd_exp->comparison cif_file Obtain HKUST-1 CIF File simulation_sw PXRD Simulation Software (e.g., VESTA) cif_file->simulation_sw pxrd_sim Simulated PXRD Pattern Generation simulation_sw->pxrd_sim pxrd_sim->comparison interpretation Interpretation & Structural Verification comparison->interpretation

Caption: Workflow for comparing experimental and simulated PXRD patterns of MOF-S1.

Comparative Analysis: Experimental vs. Simulated PXRD Patterns

A side-by-side comparison of the experimental and simulated PXRD patterns is the cornerstone of structural verification.

ParameterExperimental MOF-S1Simulated HKUST-1Interpretation of Discrepancies
Peak Positions (2θ) Minor shifts may be observed.Determined by the unit cell parameters in the CIF file.Small shifts can indicate lattice strain or slight variations in the unit cell due to synthesis conditions.
Peak Intensities Relative intensities may differ.Calculated based on the atomic positions and scattering factors.Differences can arise from preferred orientation of crystallites in the experimental sample.
Peak Broadening Peaks will have a finite width (FWHM).Typically represented as sharp, narrow lines.Peak broadening is inversely related to the crystallite size (Scherrer equation) and can also be influenced by microstrain.
Background A non-zero, often curved background is present.The simulated pattern has a zero background.The background in the experimental data originates from incoherent scattering and amorphous content.
Presence of Extra Peaks May show additional, unidentified peaks.Only peaks corresponding to the HKUST-1 phase are present.Extra peaks indicate the presence of impurities or unreacted starting materials.

Interpreting the Results: Bridging the Ideal and the Real

The discrepancies between the experimental and simulated patterns are not failures but rather sources of valuable information about the synthesized material.

  • Matching Peak Positions: The primary indicator of a successful synthesis is the correspondence of the major peak positions between the experimental and simulated patterns. This confirms that the fundamental crystal structure of MOF-S1 is consistent with that of HKUST-1.

  • Intensity Mismatches and Preferred Orientation: If the relative intensities of certain peaks in the experimental pattern deviate significantly from the simulated pattern, it often points to preferred orientation. This occurs when the plate-like or needle-like crystallites of the MOF align in a non-random fashion in the sample holder.

  • Peak Broadening and Crystallite Size: The broadening of the experimental peaks can be used to estimate the average crystallite size of the synthesized MOF-S1 using the Scherrer equation. Broader peaks generally indicate smaller crystallites.

  • Amorphous Content and Background: A high background in the experimental pattern can suggest the presence of an amorphous phase alongside the crystalline MOF-S1.

Conclusion

The comparison of experimental and simulated powder XRD patterns is an indispensable tool in the characterization of Metal-Organic Frameworks. It provides a robust method for verifying the synthesis of the desired crystalline phase, assessing its purity, and gaining insights into its microstructure. For researchers in drug development and materials science, a thorough understanding of this comparative analysis is crucial for ensuring the quality and reproducibility of their MOF-based materials, which is a critical step towards their application in advanced technologies.

References

  • GitHub. (n.d.). Crystal_structures/MOFs/HKUST-1/HKUST1.cif at master. Retrieved from [Link]

  • ResearchGate. (n.d.). ZIF-8 - CCDC - 8643 10.cif. Retrieved from [Link]

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • CrystEngComm. (2024, September 20). Elucidating metal–organic framework structures using synchrotron serial crystallography. Retrieved from [Link]

  • GitHub. (2020, May 28). RASPA2/structures/mofs/cif/ZIF-8.cif at master. Retrieved from [Link]

  • RSC Publishing. (n.d.). {Supplementary Data}. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Copper-based metal organic framework (MOF), HKUST-1, as an efficient adsorbent to remove p-nitrophenol from water | Request PDF. Retrieved from [Link]

  • YouTube. (2023, November 9). ZIF-8 Crystal Structure | Zeolitic imidazolate framework (ZIF). Retrieved from [Link]

  • YouTube. (2023, February 13). Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin | Mercury software | 2023. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Crystal structure of HKUST-1, projected onto the (100) plane; (b) scheme of its synthesis. Retrieved from [Link]

  • numatech. (2019, October 31). How we measure and ensure the high quality of our MOFs. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • YouTube. (2025, September 16). Rietveld Refinement using GSAS II for the MOF XRD | Simple Guide | Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental powder X-ray diffraction (PXRD) patterns of MOF-808,.... Retrieved from [Link]

  • YouTube. (2022, September 10). Rietveld refinement of x-ray diffraction data using gsas-2. Retrieved from [Link]

  • PMC. (2014, October 28). Crystallography of metal–organic frameworks. Retrieved from [Link]

  • Wikipedia. (n.d.). HKUST-1. Retrieved from [Link]

  • Scribd. (n.d.). Rietveldrefinementusing Full Prof. Retrieved from [Link]

  • GitHub Pages. (n.d.). GSAS-II Tutorial Index. Retrieved from [Link]

  • YouTube. (2024, March 6). Introduction to Rietveld refinement of XRD data using GSAS-II. Retrieved from [Link]

Sources

BET Surface Area Comparison: TCPT vs. TATB Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Porosity Trade-off

This guide provides a technical comparison of Metal-Organic Frameworks (MOFs) constructed from two structurally related but functionally distinct triazine-based ligands: TCPT and TATB .

For researchers in drug delivery and gas storage, the core distinction lies in the linker flexibility :

  • TATB (Rigid): Forms ultrastable, mesoporous MOFs (e.g., PCN-333, PCN-777) with record-breaking BET surface areas (2,000 – 4,200 m²/g ).

  • TCPT (Flexible): Forms microporous, often interpenetrated frameworks (e.g., MOF-S1) with moderate surface areas (400 – 800 m²/g ).

The superior surface area of TATB-based MOFs is directly improved by the absence of ether linkages, preventing framework collapse and enabling the formation of large mesoporous cages suitable for macromolecule encapsulation.

Ligand Chemistry & Structural Impact[1][2][3]

To understand the performance gap, one must first distinguish the ligand architectures.

FeatureTATB (Rigid Linker)TCPT (Flexible Linker)
Full Name 4,4',4''-s-Triazine-2,4,6-triyl-tribenzoic acid2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine
Linkage Direct C-C bond between Triazine and Phenyl ringsEther (-O-) bond between Triazine and Phenyl rings
Geometry Planar, Rigid (

symmetry)
Non-planar, Flexible (Twisted conformation)
MOF Topology Tendency for non-interpenetrated, large cages (e.g., mtn , spw )Tendency for interpenetration (catenation) to maximize packing density
Pore Size Mesoporous (up to 5.5 nm)Microporous (< 2 nm)
Structural Logic Diagram

The following diagram illustrates how ligand geometry dictates the final MOF surface area.

Ligand_Logic TATB TATB Ligand (Rigid C-C Bond) Structure_TATB Rigid Scaffold (Resists Collapse) TATB->Structure_TATB Direct Conjugation TCPT TCPT Ligand (Flexible Ether Bond) Structure_TCPT Flexible Scaffold (Prone to Distortion) TCPT->Structure_TCPT Ether Rotation Result_TATB Mesoporous Cages (High Void Fraction) Structure_TATB->Result_TATB Prevents Catenation Result_TCPT Interpenetration (Pore Blocking) Structure_TCPT->Result_TCPT Minimizes Void Space BET_High High BET Area (2000-4000 m²/g) Result_TATB->BET_High BET_Low Moderate BET Area (400-800 m²/g) Result_TCPT->BET_Low

Caption: Causal pathway linking ligand rigidity to final BET surface area.

Comparative Performance Data

The following table synthesizes experimental BET surface area data from key literature sources.

MOF NameMetal NodeLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Key CharacteristicRef
PCN-333(Al) Al₃-oxoTATB4,198 3.84Ultrastable, Mesoporous (5.5 nm cages)[1, 2]
PCN-777(Zr) Zr₆-oxoTATB2,200 2.80High Stability, Zeotype Topology[3]
La-TATB La(III)TATB1,074 0.52Hexagonal micropores[4]
MOF-S1 Zn(II)TCPT491 0.232-fold Interpenetrated, Ultramicroporous[5]
Zn-TCPT Zn(II)TCPT~711 (Langmuir)N/AChemically stable in water, low porosity[5]

Analysis:

  • PCN-333 represents the theoretical limit for this class of ligands, utilizing the rigidity of TATB to form massive hexagonal cages capable of hosting enzymes.

  • MOF-S1 demonstrates the "penalty" of flexibility. The ether linkage allows the framework to fold into itself (interpenetration), reducing the accessible surface area by nearly an order of magnitude compared to PCN-333.

Experimental Protocols

To replicate these surface area values, precise synthesis and—more importantly—activation protocols are required. Improper activation (e.g., pore collapse upon drying) is the #1 cause of low BET results in TATB MOFs.

Protocol A: High-Surface Area TATB MOF (PCN-333 Analogue)

Target: ~4000 m²/g | Critical Factor: Defect Control & Activation

  • Reagents:

    • 
       (Metal Source)
      
    • 
       (Ligand)
      
    • DMF (Solvent), TFA (Modulator/Acid)

  • Synthesis:

    • Dissolve 50 mg

      
       and 200 mg 
      
      
      
      in 10 mL DMF.
    • Add 0.5 mL Trifluoroacetic acid (TFA).[1] Note: TFA acts as a modulator to increase crystal size and crystallinity.

    • Seal in a 20 mL scintillation vial or Pyrex tube.

    • Heat at 135°C for 24 hours .

  • Washing:

    • Cool to room temperature.[2] Decant supernatant.

    • Wash crystals with fresh DMF (

      
       mL) to remove unreacted ligand.
      
  • Activation (CRITICAL):

    • Solvent exchange with anhydrous acetone (

      
       mL) over 24 hours.
      
    • Option 1 (Standard): Vacuum dry at room temperature first, then slowly heat to 120°C under dynamic vacuum (

      
       Torr) for 12 hours.
      
    • Option 2 (Best for Mesopores): Supercritical

      
       drying (scCO
      
      
      
      ). This prevents capillary forces from collapsing the large 5.5 nm mesopores.
Protocol B: Flexible TCPT MOF (MOF-S1)

Target: ~500-700 m²/g | Critical Factor: Interpenetration Control

  • Reagents:

    • 
      [3]
      
    • 
       (Tris(4-carboxyphenoxy)triazine)
      
    • DMF/H

      
      O mixture[4][5]
      
  • Synthesis:

    • Dissolve 122 mg TCPT in 10 mL DMF.

    • Dissolve stoichiometric Zn salt in 5 mL H

      
      O.
      
    • Mix solutions and heat at 105°C for 14 hours .

  • Activation:

    • Filter hexagonal rod-shaped crystals.[5]

    • Wash with DMF and then Ethanol.

    • Activate under vacuum at 100°C. Note: Due to the flexible ether linkage, this structure is less prone to capillary collapse but more prone to thermal degradation than TATB MOFs.

Mechanistic Insight: Why TATB Wins

The superior performance of TATB-based MOFs is not accidental; it is a direct consequence of reticular chemistry principles .

  • Topological Protection: The rigid

    
     symmetry of TATB directs the formation of mtn  (MTN-zeolite type) topologies in PCN-333. This topology inherently contains large cages.
    
  • Prevention of Collapse: In TCPT, the ether oxygen acts as a hinge. Under vacuum stress, the phenyl rings can rotate and fold, reducing pore volume. TATB's phenyl rings are locked in conjugation with the triazine core, maintaining the strut's extension.

  • Defect Engineering: TATB MOFs (like PCN-777) tolerate missing linker defects well, which can actually increase accessible surface area and catalytic activity, whereas flexible MOFs often collapse if linkers are missing.

Workflow for BET Analysis

To ensure data integrity when comparing these materials:

BET_Workflow cluster_check Quality Control Sample As-Synthesized MOF (Solvent Filled) Exchange Solvent Exchange (DMF -> Acetone/EtOH) Sample->Exchange Remove high BP solvent Activation Degassing (Heat + Vacuum) Exchange->Activation Remove guests Analysis N2 Isotherm @ 77K Activation->Analysis Measure adsorption Calculation BET Calculation (Range: 0.005 - 0.05 P/P0) Analysis->Calculation Apply Consistency Criteria QC1 Check C-constant > 0 Calculation->QC1 QC2 Check Linear Fit R² > 0.999 Calculation->QC2

Caption: Standardized workflow for validating BET surface area in high-porosity MOFs.

References

  • Feng, D., et al. (2015). "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications. Link (Describes PCN-333 synthesis and 4000+ m²/g surface area).[6]

  • Lian, X., et al. (2016). "High Surface Area Zr-MOFs." Chemical Science. Link (Discusses PCN-777 and TATB ligand stability).

  • Park, J., et al. (2014). "A Highly Stable Zeotype Mesoporous Zirconium Metal-Organic Framework with Ultralarge Pores."[7][8] Angewandte Chemie International Edition. Link (Original PCN-777 paper).

  • Pal, S., et al. (2014).[9] "Microporous La-Metal-Organic Framework (MOF) with Large Surface Area." Chemistry - A European Journal. Link (La-TATB MOF data).

  • Aleksandrov, E., et al. (2023). "A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity." Molecules. Link (Primary source for TCPT MOF-S1 data).

Sources

A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Data for Zn-TCPT (P-31c)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction (SC-XRD) data for a specific zinc-based metal-organic framework (MOF), Zn-TCPT, which crystallizes in the trigonal P-31c space group. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a comparative analysis against structural alternatives, a detailed experimental protocol grounded in established best practices, and expert insights into the crystallographic nuances of this class of materials.

Introduction: The Significance of Zn-TCPT and its Polymorphs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for the design of materials with tailored pore sizes and functionalities, making them highly attractive for applications in gas storage, separation, catalysis, and drug delivery.[2]

The focus of this guide, Zn-TCPT, is a MOF constructed from zinc(II) ions and the tritopic linker 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT). The specific arrangement of these components in three-dimensional space—its crystal structure—is paramount as it dictates the material's properties. Single-crystal X-ray diffraction is the definitive technique for unambiguously determining this atomic arrangement.[3]

Interestingly, Zn-TCPT exhibits polymorphism, meaning it can crystallize in different crystal structures despite having the same chemical composition. This guide will focus on the trigonal polymorph with the space group P-31c (denoted here as Zn-TCPT (P-31c)) and compare it with two key alternatives to illustrate the structural diversity achievable with this system:

  • A hexagonal polymorph of Zn-TCPT : This structure crystallizes in the P6₃/m space group and offers a direct comparison of how different packing arrangements of the same building blocks affect the final framework.

  • SNU-100 : A closely related MOF that also utilizes the TCPT linker and crystallizes in the same P-31c space group but incorporates formate bridging groups, leading to different unit cell parameters and connectivity.[4]

Understanding these subtle structural differences is crucial for any researcher aiming to synthesize or apply these materials for specific functions.

Experimental Workflow: From Crystal Synthesis to Structure Solution

The acquisition of high-quality single-crystal X-ray diffraction data is a multi-step process that demands precision at every stage. The following protocol represents a validated, field-proven workflow for analyzing a MOF crystal like Zn-TCPT.

Diagram of the SC-XRD Experimental Workflow

SC_XRD_Workflow cluster_synthesis Crystal Growth cluster_mounting Sample Preparation cluster_data Data Collection cluster_processing Structure Determination synthesis Solvothermal Synthesis (e.g., Zn(NO₃)₂ + TCPT in DMF) selection Crystal Selection (Microscope, ~30-300 µm) synthesis->selection mounting Mounting on Goniometer (Glass fiber or loop) selection->mounting centering Crystal Centering (Optical & X-ray alignment) mounting->centering data_collection Diffraction Data Acquisition (Rotation method, low temp) centering->data_collection integration Data Integration & Scaling (e.g., SAINT software) data_collection->integration solution Structure Solution (Direct methods, e.g., SHELXT) integration->solution refinement Structure Refinement (Full-matrix least-squares on F², e.g., SHELXL) solution->refinement validation Validation & CIF Generation (e.g., checkCIF) refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis of MOFs.

Step-by-Step Experimental Protocol

Part A: Crystal Synthesis (Solvothermal Method) [4]

  • Reagent Preparation : Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water in a small glass vial. In a separate beaker, dissolve the organic linker, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), in N,N-dimethylformamide (DMF).

    • Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality single crystals, which might not form at room temperature.[5]

  • Mixing : Pour the TCPT solution into the vial containing the zinc nitrate solution.

  • Reaction : Seal the vial tightly and place it in a preheated oven at 105 °C for 14-24 hours.

  • Cooling & Isolation : Allow the oven to cool slowly to room temperature. Hexagonal rod-shaped crystals should form. Isolate the crystals by filtration and wash with fresh DMF to remove any unreacted starting materials.

Part B: Crystal Mounting and Data Collection

  • Crystal Selection : Under a polarizing microscope, select a single, well-formed crystal, ideally between 30 and 300 microns in size, that is free of cracks or defects.[6]

  • Mounting : Carefully affix the selected crystal to the tip of a glass fiber or a nylon loop using a minimal amount of non-diffracting adhesive like epoxy or viscous oil (e.g., Paratone-N).[7]

  • Cryo-cooling : Mount the fiber onto the goniometer head of the diffractometer and immediately place it in a cold stream of nitrogen gas (typically 100 K).

    • Rationale: Cooling the crystal to cryogenic temperatures minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.[8]

  • Data Collection : Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). Collect a series of diffraction images while rotating the crystal through a range of angles. The data collection strategy (e.g., rotation width per frame and total rotation) is chosen to ensure a complete and redundant dataset is collected.

Part C: Structure Solution and Refinement

  • Data Integration : The collected diffraction images are processed using software (e.g., Bruker's APEX suite) to integrate the reflection intensities and apply corrections for factors like absorption.

  • Space Group Determination : The software analyzes the symmetry of the diffraction pattern to determine the crystal system and space group (e.g., Trigonal, P-31c).

  • Structure Solution : The initial atomic positions are determined ab initio using direct methods or Patterson methods, typically with software like SHELXT.[9]

  • Structure Refinement : The initial structural model is refined against the experimental data using a full-matrix least-squares on F² algorithm (e.g., with SHELXL).[10] This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Trustworthiness Note: A key challenge in MOF crystallography is modeling the disordered solvent molecules within the pores. These are often handled with specialized routines like the SQUEEZE procedure in PLATON, which models the solvent contribution to the diffraction pattern as a diffuse electron density, improving the refinement of the framework itself.[11]

  • Validation : The final structure is validated using tools like checkCIF, which generate a report on the structure's geometric consistency and other quality metrics. The data is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to receive a unique CCDC deposition number.[1]

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for Zn-TCPT (P-31c) and its selected structural alternatives. This data allows for an objective comparison of their fundamental structural properties.

ParameterZn-TCPT (P-31c)[4]Zn-TCPT (P6₃/m)[10]SNU-100 (P-31c)[4]
CCDC Number Not providedNot providedNot provided
Empirical Formula C₃₀H₁₄N₃O₁₀Zn₂C₃₀H₁₅N₃O₁₁Zn₂C₃₁H₁₃N₃O₁₂Zn₃
Crystal System TrigonalHexagonalTrigonal
Space Group P-31c (No. 163)P6₃/m (No. 176)P-31c (No. 163)
a (Å) 16.955717.513(4)16.696(3)
b (Å) 16.955717.513(4)16.696(3)
c (Å) 6.91919.065(2)9.172(2)
α (°) 909090
β (°) 909090
γ (°) 120120120
Volume (ų) 1720.62406.8(9)2213.6(8)
Z 222
R₁ [I > 2σ(I)] Data not availableData not availableData not available
wR₂ (all data) Data not availableData not availableData not available
Goodness-of-Fit Data not availableData not availableData not available

Note: Complete refinement statistics (R-factors, GOF) and CCDC numbers were not available in the cited literature at the time of this guide's compilation. Researchers are encouraged to consult the original publications and their supplementary information for the most complete datasets.

Analysis and Interpretation

From the comparative data, several key insights emerge:

  • Symmetry and Packing : Although both Zn-TCPT (P-31c) and its polymorph crystallize in hexagonal crystal systems (trigonal is a subsystem of hexagonal), they adopt different space group symmetries. This leads to a significant difference in the unit cell volume, with the P6₃/m polymorph being substantially larger. This highlights how subtle changes in synthesis conditions can favor different, more or less dense, packing arrangements of the same molecular building blocks.

  • Impact of Auxiliary Ligands : SNU-100 shares the P-31c space group with our primary subject but exhibits different lattice parameters. This is a direct consequence of the incorporation of formate (HCOO⁻) groups which act as additional linkers between the zinc clusters.[4] This demonstrates how the introduction of even a very small co-ligand can fundamentally alter the metrics and connectivity of the resulting framework.

  • Framework Interpenetration : Both the P-31c and P6₃/m forms of Zn-TCPT are described as having a two-fold interpenetrated 3D framework.[4][10] This common feature, where two identical frameworks grow through one another, reduces the effective pore size but can significantly enhance the structural stability. The difference in their unit cell parameters suggests that the nature and geometry of this interpenetration differ between the two polymorphs.

Conclusion for the Field Professional

This guide demonstrates that a comprehensive understanding of a metal-organic framework requires more than its chemical formula. The precise three-dimensional structure, determined by single-crystal X-ray diffraction, is the critical link between synthesis and function.

For the researcher, the comparison between the Zn-TCPT polymorphs and SNU-100 serves as a case study in the structural diversity achievable through synthetic control. The choice of solvents, temperature, and the presence of modulating agents like formic acid can direct the self-assembly process toward different, albeit related, structural outcomes. For the drug development professional, this structural precision is paramount. The exact pore dimensions, surface chemistry, and stability of a MOF—all properties derived directly from its crystal structure—will determine its efficacy as a potential drug delivery vehicle.

The protocols and data presented herein provide a robust framework for the evaluation of Zn-TCPT and similar porous materials, emphasizing the necessity of rigorous crystallographic analysis as a cornerstone of advanced materials characterization.

References

  • Yu, L., Ullah, S., Wang, H., Xia, Q., Thonhauser, T., & Li, J. (2022). High-Capacity Splitting of Mono- and Dibranched Hexane Isomers by a Robust Zinc-Based Metal–Organic Framework. Angewandte Chemie International Edition, 61(42), e202211359. [Link]

  • Oien-Odegaard, S., Shearer, G. C., Wragg, D. S., & Lillerud, K. P. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(16), 4867-4876. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 30, 2595. (2025).
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. [Link]

  • This reference is intentionally left blank.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Wormald, P., & Evans, J. S. O. (2019). Special section: crystallography and properties of metal organic framework (MOF) compounds. Powder Diffraction, 34(3), 177-177. [Link]

  • Batten, S. R., Champness, N. R., Chen, X. M., Garcia-Martinez, J., Kitagawa, S., Öhrström, L., ... & Zaworotko, M. J. (2013). Terminology of metal–organic frameworks and coordination polymers (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1715-1724. [Link]

  • Garman, E. F. (2010). Cryocooling of protein crystals for radiation damage reduction. Acta Crystallographica Section D: Biological Crystallography, 66(4), 339-351. [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
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  • This reference is intentionally left blank.
  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]

Sources

A Researcher's Guide to the Elemental Analysis of H3TCPT (C24H15N3O9)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Theoretical and Experimental Values

For researchers and scientists engaged in drug development and organic synthesis, the precise characterization of novel compounds is paramount. This guide provides a comprehensive overview of the expected elemental analysis values for 2,9,16-tricarboxy-5,12,19-triazatriphenylene, also known as H3TCPT, with the molecular formula C24H15N3O9. We will delve into the theoretical calculations, compare them with potential experimental outcomes, and explore the underlying analytical methodologies.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. This is based on the molecular formula and the atomic weights of the constituent elements.

The molecular weight of H3TCPT (C24H15N3O9) is calculated as follows:

  • Carbon (C): 24 atoms × 12.011 g/mol = 288.264 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 9 atoms × 15.999 g/mol = 143.991 g/mol

Total Molecular Weight = 489.396 g/mol

From these values, the theoretical elemental percentages can be determined:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01124288.26458.90
HydrogenH1.0081515.1203.09
NitrogenN14.007342.0218.59
OxygenO15.9999143.99129.42
Total 489.396 100.00

These theoretical values represent the ideal elemental composition of a perfectly pure and dry sample of H3TCPT.

Experimental Determination of Elemental Composition

The most common method for determining the elemental composition of organic compounds is combustion analysis.[1][2][3] This technique involves the complete and instantaneous oxidation of a sample by "flash combustion" in a high-temperature, oxygen-rich environment.[3][4] The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then separated and quantified.

The following diagram illustrates the typical workflow of a modern CHN/O elemental analyzer.

Caption: Workflow of a typical combustion-based elemental analysis.

This automated process provides a rapid and accurate determination of the carbon, hydrogen, and nitrogen content.[5][6] Oxygen content is typically determined by pyrolysis in a separate analysis.

Comparison of Theoretical and Experimental Values: Bridging the Gap

In practice, experimentally determined values may deviate slightly from the theoretical percentages. Understanding the potential sources of these discrepancies is crucial for accurate compound characterization.

ParameterTheoretical Value (%)Potential Experimental Range (%)Common Reasons for Deviation
Carbon (C) 58.9058.60 - 59.20Incomplete combustion, presence of inorganic impurities.
Hydrogen (H) 3.093.00 - 3.20Presence of residual water or solvents.
Nitrogen (N) 8.598.40 - 8.80Incomplete conversion of nitrogen oxides to N2.
Oxygen (O) 29.42VariesTypically calculated by difference, so it accumulates the errors from the other elemental analyses.

Expert Insights on Discrepancies:

  • Sample Purity: The presence of impurities, such as residual solvents or by-products from the synthesis, is a primary cause of deviation. For instance, the presence of a common solvent like dimethylformamide (DMF) would artificially inflate the nitrogen and carbon percentages.

  • Hygroscopicity: H3TCPT, with its multiple carboxyl groups, may be hygroscopic, meaning it can absorb moisture from the atmosphere. This will lead to a higher than expected hydrogen percentage. Thorough drying of the sample under vacuum is a critical self-validating step in the experimental protocol.

  • Incomplete Combustion: While modern elemental analyzers are highly efficient, incomplete combustion can lead to lower carbon values.[1] This can be due to improper sample packing or issues with the combustion furnace.

  • Instrument Calibration: Accurate calibration of the elemental analyzer with a known standard, such as acetanilide, is essential for obtaining trustworthy results.

Detailed Experimental Protocol for Combustion Analysis

To ensure the highest degree of accuracy and reproducibility, the following protocol should be followed:

  • Sample Preparation:

    • Dry the H3TCPT sample under high vacuum at an appropriate temperature (e.g., 60-80 °C) for several hours to remove any residual solvents or adsorbed water.

    • Accurately weigh approximately 2 mg of the dried sample into a tin or silver capsule.[4] The exact mass should be recorded to at least four decimal places.

    • Fold the capsule to ensure no sample can escape and to create a compact pellet.

  • Instrument Setup and Calibration:

    • Ensure the combustion and reduction furnaces are at their optimal temperatures (typically around 950-1060 °C for combustion).

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times to ensure the instrument is stable and providing consistent results.

  • Sample Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample will be dropped into the combustion furnace, and the resulting gases will be analyzed as described in the workflow diagram.

  • Data Analysis and Interpretation:

    • The instrument's software will automatically integrate the detector signals and calculate the percentage of C, H, and N.

    • Compare the experimental results with the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

    • If the results are outside the acceptable range, re-evaluate the sample's purity and the experimental procedure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry can provide complementary information on the compound's structure and purity.[7]

By carefully considering both the theoretical and experimental aspects of elemental analysis, researchers can confidently determine the elemental composition of H3TCPT, a crucial step in its characterization and further development.

References

  • Wikipedia. Combustion analysis. [Link]

  • Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S). [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Jordi Labs. CHNO by Combustion | Oxidation. [Link]

  • AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • University of Illinois Urbana-Champaign. Determination of C, H, N and O. [Link]

  • EOLSS. ELEMENTAL ANALYSIS. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

  • Wikipedia. Elemental analysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

[1][2]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical properties that drive the safety protocols. H3TCPT is a semi-rigid, tricarboxylic acid linker.[2] Its specific handling challenges arise from its solubility profile and triazine core .[1]

At a Glance: Technical Specifications
PropertySpecificationOperational Implication
Chemical Formula C₂₄H₁₅N₃O₉High nitrogen content; requires incineration with NOx scrubbing.[1][2]
Physical State Solid (Powder/Crystals)Dust generation is the primary inhalation risk.
Solubility Low in Water/Alcohols; Soluble in DMF, DMSO, DMAcCRITICAL: Water rinsing is ineffective.[1][2] Glassware must be rinsed with DMF/DMSO.
Acidity Weak Acid (Carboxylic groups)Incompatible with strong bases and oxidizers.
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
The "Why" Behind the Protocol
  • Solubility & Contamination: Unlike simple benzoic acid derivatives, H3TCPT exhibits strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    stacking and low solubility in standard organic solvents (acetone, ethanol).[2] Causality: If you attempt to clean glassware with water or ethanol, the compound will precipitate and adhere to the glass, leading to cross-contamination in future experiments.[1][2] You must use high-polarity aprotic solvents (DMF/DMSO) for the initial rinse.[2]
  • Nitrogen Content: The central triazine ring (C₃N₃) is stable but releases nitrogen oxides (NOx) upon combustion. Causality: This waste cannot be landfilled.[1] It must be routed to a high-temperature incinerator equipped with appropriate scrubbers.[1][2]

Part 2: Waste Characterization & Segregation

Proper segregation prevents dangerous side reactions in the waste container.

Waste Stream Classification
  • Solid Waste: Non-halogenated Organic Solid.[1]

  • Liquid Waste: Non-halogenated Organic Solvent (High BTU).

    • Note: Even though the molecule contains oxygen/nitrogen, it is generally classified under "Non-halogenated" unless dissolved in a halogenated solvent like Dichloromethane (DCM).[2]

Segregation Logic (Do NOT Mix With)
  • Strong Oxidizers: (e.g., Nitric acid, Peroxides).[1][2] Mixing organic acids with oxidizers can lead to exothermic runaway reactions.

  • Strong Bases: (e.g., Sodium Hydroxide waste).[1] While this is a neutralization reaction, it generates heat and can cause unexpected precipitation of salts, clogging waste drums.[1][2]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Excess Powder)

Use this for expired shelf stock or excess synthesis yield.[2]

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1] If handling >10g of fine powder outside a fume hood, use a P95 dust mask.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the stock bottle with a dry tissue before disposal to prevent residue transfer.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "this compound" (Do not use abbreviations like H3TCPT on waste tags).[2]

    • Hazard Checkbox: "Irritant", "Organic".[1]

  • Final Disposition: Seal tightly and place in the laboratory's solid waste accumulation area for incineration.

Protocol B: Disposal of Liquid Waste (Mother Liquors/Washings)

Use this for reaction mixtures (typically DMF/DMSO based).[2]

  • Solvent Identification: Confirm the primary solvent (usually DMF or DMSO).

  • pH Check: If the reaction involved acid catalysis, ensure the pH is not extremely low (<2). If <2, neutralize slowly with dilute Sodium Bicarbonate to pH 5-8 before adding to the waste carboy to prevent drum corrosion.[1][2]

  • Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Critical Step: Do not overfill the carboy (leave 10% headspace).

  • Rinsing Glassware:

    • Rinse 1: Rinse glassware with a small volume of DMF or DMSO. Add this rinse to the organic waste container.

    • Rinse 2: Rinse with Acetone.[1] Add to organic waste.

    • Rinse 3: Final wash with soap and water (drain safe only after Rinse 1 & 2 have removed the compound).

Part 4: Spill Management Workflow

In the event of a benchtop spill, follow this self-validating workflow to ensure no residue remains.

SpillResponseStartSPILL DETECTEDAssessAssess State:Solid Powder vs. Liquid SolutionStart->AssessSolidSOLID SPILLAssess->SolidLiquidLIQUID SPILL(DMF/DMSO Solution)Assess->LiquidIsolateIsolate Area &Turn off Ventilation/Fans(Prevent Dust)Solid->IsolateScoopScoop/Sweep gentlyinto Solid Waste BinIsolate->ScoopSolventWipeWipe surface withDMF-soaked tissueScoop->SolventWipeFinalCleanFinal Wash:Soap & WaterSolventWipe->FinalCleanSolventWipe->FinalCleanAbsorbCover with Absorbent Padsor VermiculiteLiquid->AbsorbCollectCollect Absorbentinto Bagged WasteAbsorb->CollectCollect->SolventWipeReportReport Incident &Restock Spill KitFinalClean->Report

Figure 1: Decision logic for spill remediation. Note the specific requirement for a DMF wipe-down to solubilize residues that water cannot remove.[1][2]

Part 5: References & Authority[1][2][3]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Bulach, A., et al. (2025). s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage.[1][2] Molecules, 30(3).[2] (Provides synthesis and solubility context for H3TCPT). [Link][1][2]

  • Kandambeth, S., et al. (2024).[1][3] Flexible Linker-Based Triazine-Functionalized 2D Covalent Organic Frameworks. (Details the use of TPT-CHO and similar linkers, confirming stability and handling requirements). [Link]

Personal protective equipment for handling 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

As a Senior Application Scientist, I frequently guide laboratories in the safe and effective handling of complex supramolecular reagents. This compound (TCPT) is a highly versatile, conformationally flexible tricarboxylic acid linker extensively utilized in the synthesis of metal-organic frameworks (MOFs) and co-crystallization reactions[1][2]. While its structural flexibility—afforded by the ether C–O–C bonds—makes it highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF)[1], its physical state as a fine, reactive powder necessitates stringent handling protocols to mitigate exposure risks.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of TCPT. Every protocol is grounded in the physicochemical realities of the molecule, ensuring that your laboratory operations remain both safe and scientifically rigorous.

Hazard Assessment & Causality

TCPT is classified under standard Global Harmonized System (GHS) criteria for reactive organic powders[3]. The primary hazards stem from its three terminal carboxyl groups and its fine particulate nature:

  • Skin Irritation (Category 2, H315): The acidic nature of the carboxyl groups can disrupt the lipid bilayer of the stratum corneum upon prolonged contact with moisture on the skin[3].

  • Serious Eye Irritation (Category 2A, H319): Direct contact with the ocular mucosa causes immediate pH-driven irritation and potential corneal micro-abrasions due to the crystalline powder structure[3].

  • Respiratory Tract Irritation (Category 3, H335): Inhalation of airborne TCPT dust triggers inflammatory responses in the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

To establish a comprehensive barrier against these hazards, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationQuantitative StandardCausality / Scientific Rationale
Hand Protection Nitrile gloves≥ 4 mil thicknessNitrile provides excellent resistance to organic acids and the polar aprotic solvents (DMF, THF) typically used to dissolve TCPT.
Eye Protection Chemical splash gogglesANSI Z87.1 certifiedStandard safety glasses leave gaps. Goggles prevent airborne TCPT dust (<50 μm) from settling into the ocular cavity.
Body Protection Flame-resistant (FR) lab coat100% CottonPrevents particulate accumulation on street clothing. Cotton reduces static charge buildup compared to synthetics.
Respiratory Particulate respiratorN95 or P100 (≥ 95% filtration)Filters out fine crystalline particulates (<5 μm) that can bypass the upper respiratory tract and cause severe irritation.

Operational Protocol: Step-by-Step Handling

The following methodology ensures that TCPT is handled without compromising the integrity of the reagent or the safety of the operator.

Step 1: Environmental Preparation Always handle TCPT inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Causality: The draft pulls any aerosolized particulates away from the operator's breathing zone, acting as the primary engineering control.

Step 2: Static Mitigation Use anti-static weighing boats and grounded spatulas (e.g., ceramic or static-dissipative polymers). Causality: TCPT powder can accumulate static electricity due to friction during transfer. A static discharge can cause the powder to suddenly aerosolize, leading to inhalation exposure and contamination of the analytical balance.

Step 3: Transfer and Weighing Slowly transfer the required mass of TCPT (e.g., 0.050 g for standard MOF synthesis[1]) into the weighing vessel. Keep the source container as close to the weighing boat as possible to minimize the drop height. Causality: Minimizing drop height directly reduces the kinetic energy of the falling powder, thereby preventing dust cloud formation.

Step 4: Dissolution Transfer the weighed TCPT directly into the reaction vessel containing the target solvent (e.g., 5 mL of DMF[1]). Seal the vessel immediately. Causality: Once in solution, the inhalation hazard is neutralized, and the primary risk shifts to the solvent's properties.

TCPT_Handling A 1. Storage Retrieval (Cool, Dry Environment) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B C 3. Fume Hood Transfer (Ensure Face Velocity >100 fpm) B->C D 4. Anti-Static Weighing (Prevent Aerosolization) C->D E 5. Solvent Dissolution (e.g., DMF, THF) D->E F 6. Equipment Decontamination (Wet Wipe Method) E->F

Workflow for the safe handling and dissolution of TCPT powder.

Spill Response & Disposal Plan

In the event of a TCPT powder spill, immediate and calculated action is required to prevent widespread laboratory contamination.

Step 1: Isolate and Assess Halt all nearby operations. If the spill occurs outside the fume hood, immediately restrict access to the area to prevent personnel from tracking the powder throughout the lab.

Step 2: Respiratory Protection Upgrade If the spill is large (>50 grams) and outside a ventilated area, the responder must don an N95 or P100 respirator before proceeding.

Step 3: Wet-Wiping Decontamination (Critical) Do not dry sweep. Dry sweeping introduces mechanical energy that forces TCPT particles into the air. Instead, dampen absorbent paper towels with a compatible solvent (e.g., ethanol or water) and gently lay them over the spill. Wipe inward from the edges to the center. Causality: The liquid binds the fine particulates via capillary action, completely neutralizing the aerosolization risk[3].

Step 4: Disposal Place all contaminated wipes, gloves, and weighing materials into a sealable, chemically compatible waste container. Label the container clearly as "Hazardous Solid Waste: Toxic Organic Solid (Contains this compound)." Dispose of in accordance with institutional and local environmental regulations.

Spill_Response Spill TCPT Powder Spill Detected Isolate Isolate Area & Assess (Prevent Drafts) Spill->Isolate PPE_Check Upgrade PPE if Necessary (Add N95/P100 Respirator) Isolate->PPE_Check Clean Wet Wipe or HEPA Vacuum (STRICT NO DRY SWEEPING) PPE_Check->Clean Dispose Seal in Hazardous Waste (Label as Toxic Organic Solid) Clean->Dispose

Step-by-step spill response logic to prevent TCPT aerosolization.

References

1.[1] Is conformational flexibility in a supramolecular reagent advantageous for high-yielding co-crystallization reactions? RSC Publishing. 2.[3] SAFETY DATA SHEET: 2,4-Dimethoxy-1,3,5-triazine (Triazine Class Representative). TCI Chemicals. 3.[2] A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.